Acid yellow 155
Description
Properties
CAS No. |
12220-81-4 |
|---|---|
Molecular Formula |
C27H33N3O7 |
Origin of Product |
United States |
Foundational & Exploratory
Difference between Acid Yellow 155 and Pigment Yellow 155
An In-Depth Technical Guide to the Core Differences Between Pigment Yellow 155 and the Class of Acid Dyes
Abstract
This technical guide provides a comprehensive analysis of the fundamental differences between two distinct classes of yellow colorants: pigments, as exemplified by the high-performance C.I. Pigment Yellow 155, and the general class of acid dyes. A clarification is made at the outset: "Acid Yellow 155" is not a recognized designation in the Colour Index International. Therefore, this guide contrasts the specific, well-documented Pigment Yellow 155 with the characteristic properties and application principles of acid dyes as a whole. This comparative analysis is designed for researchers, scientists, and professionals in drug development and materials science to elucidate the profound impact of molecular structure on a colorant's physical properties, application mechanisms, and ultimate performance. We will explore chemical composition, solubility, lightfastness, and the distinct methodologies required for their application in various industrial contexts, from plastics and coatings to textiles.
Introduction: The Critical Distinction Between a Pigment and a Dye
In the world of colorants, the terms 'dye' and 'pigment' are often used interchangeably in common parlance. For the scientist and researcher, however, they represent fundamentally different chemical systems with distinct behaviors and applications. The primary differentiator lies in solubility: dyes are soluble in the application medium (like water or a solvent), while pigments are insoluble and exist as discrete crystalline solid particles dispersed within a medium.[1][2][3][4][5][6]
This guide was prompted by an inquiry into the difference between "this compound" and "Pigment Yellow 155." Our extensive review of the Colour Index International, the authoritative global database of colorants, confirms that C.I. Pigment Yellow 155 is a well-established commercial product.[7][8][9][10] Conversely, there is no standard entry for a C.I. This compound. Therefore, this document will provide a detailed technical profile of C.I. Pigment Yellow 155 and contrast it with the defining chemical principles, application mechanisms, and performance characteristics of the class of colorants known as acid dyes.
The Molecular and Physical Divide: Solubility and Application Mechanism
The functional difference between a dye and a pigment originates at the molecular level and dictates how each imparts color to a substrate.
Dyes: Coloring from Within
Dyes function by being transported in a solution, typically aqueous, to a substrate and then affixing themselves to it through molecular interactions. They penetrate the substrate and form chemical bonds.[3][11] Acid dyes, specifically, are anionic (negatively charged) colorants that require an acidic dyebath to create cationic (positively charged) sites on the substrate fiber.[12][13][14][15] The primary bonding mechanism is a strong ionic attraction between the dye's anion and the fiber's cation, supplemented by weaker van der Waals forces and hydrogen bonding.[15][16][17]
Pigments: Coloring from the Surface
Pigments, being insoluble, do not bond chemically with the substrate. Instead, they are finely ground particles that are mechanically dispersed and held within a binder or vehicle (such as a resin, polymer, or oil).[2][18][19] The color is perceived as light interacts with these solid particles.[20][21] Their performance is highly dependent on physical characteristics like particle size, crystal structure, and degree of dispersion, which influence properties like opacity, tinting strength, and weatherability.[18][21]
Caption: Core workflows for dyeing vs. pigment coloration.
In-Depth Analysis: C.I. Pigment Yellow 155
C.I. Pigment Yellow 155 is a high-performance bisacetoacetarylide (or disazo) organic pigment known for its brilliant greenish-yellow shade, high tinting strength, and excellent fastness properties.[1][2][3]
Chemical Structure and Synthesis
-
C.I. Name: Pigment Yellow 155
-
Molecular Formula: C₃₄H₃₂N₆O₁₂[16]
-
Chemical Class: Bisacetoacetarylide / Disazo[15]
The synthesis of Pigment Yellow 155 is a classic example of azo chemistry, involving a two-step process:
-
Diazotization: An aromatic amine, Dimethyl 2-aminoterephthalate, is converted into a diazonium salt using nitrous acid at low temperatures.
-
Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, in this case, N,N'-1,4-phenylenebis(3-oxobutanamide). This reaction forms the large, conjugated, and insoluble pigment molecule.
Caption: Structure of C.I. Pigment Yellow 155.
Properties and Performance
Pigment Yellow 155 is valued for its robust performance characteristics which stem directly from its large, stable, and non-polar molecular structure.
| Property | Typical Value / Description | Rationale |
| Solubility | Insoluble in water and most common organic solvents.[1][4] | The large molecular size and lack of significant polar or ionizable groups prevent it from dissolving. |
| Lightfastness | Excellent (7-8 on the Blue Wool Scale).[15] | The stable chemical structure with extensive electron delocalization is resistant to degradation by UV radiation. |
| Heat Stability | Good to excellent, withstanding temperatures up to 280°C in some plastics.[2][3] | The high molecular weight and stable crystalline form require significant energy to disrupt. |
| Chemical Resistance | Excellent resistance to acids and alkalis.[2][14] | The absence of acid/base-sensitive functional groups makes the molecule chemically inert. |
| Migration Resistance | Good; minimal bleeding in many polymer systems.[15] | Its insolubility and large size prevent it from migrating through a plastic or paint film. |
Applications
The insolubility and high fastness of Pigment Yellow 155 make it ideal for applications where the colorant must remain a stable, solid particle within a matrix.
-
Plastics: Widely used for coloring polyolefins (PE, PP), PVC, and other resins where it can withstand high processing temperatures.[1][22]
-
Printing Inks: Its chemical resistance and stability make it suitable for various ink systems, including water-based, solvent-based, and offset inks.[14][18][23]
-
Coatings: Used in industrial and decorative paints and coatings due to its excellent weatherability and lightfastness.[1][14]
In-Depth Analysis: The Class of Acid Dyes
Acid dyes are a broad class of anionic colorants used primarily for dyeing protein fibers (wool, silk) and synthetic polyamides (nylon).[12][13][17]
General Chemical Structure
Unlike pigments, the defining feature of an acid dye is the presence of one or more water-solubilizing groups, most commonly the sulfonic acid group (-SO₃H) or its sodium salt (-SO₃⁻Na⁺).[5][14][15] The core chromophore (the color-bearing part of the molecule) can belong to various chemical classes, such as azo, anthraquinone, or triphenylmethane.
Caption: Key features of a typical acid dye molecule.
Properties and Performance
The properties of acid dyes are a direct consequence of their chemical structure, particularly the presence of anionic functional groups.
| Property | Typical Description | Rationale |
| Solubility | Soluble in water.[13][14][15] | The highly polar sulfonic acid salt groups readily hydrate, allowing the dye molecule to dissolve. |
| Lightfastness | Varies from poor to excellent depending on the chromophore structure.[13][24] | The stability of the core chromophore determines its resistance to UV degradation. |
| Wet Fastness | Moderate to good.[13][24] | Dependent on the strength of the ionic bond formed with the fiber. Stronger bonds lead to better wash fastness. |
| Substrate Affinity | High affinity for protein and polyamide fibers; no affinity for cellulosic fibers (e.g., cotton).[15][16] | The dyeing mechanism relies on ionic bonding with protonated amine groups, which are absent in cellulose. |
Applications
Acid dyes are used in applications where the colorant needs to dissolve and penetrate a specific type of fiber.
-
Textile Dyeing: The primary application is the dyeing of wool, silk, and nylon for apparel, carpets, and upholstery.[7][12][16][25]
-
Leather Finishing: Used to color leather, which is a protein-based material.
-
Inks: Some water-soluble inks, particularly for fountain pens, may use acid dyes.
Comparative Summary: Pigment Yellow 155 vs. Acid Dyes
The following table provides a direct, side-by-side comparison of the key technical attributes of C.I. Pigment Yellow 155 and the general class of acid dyes.
| Feature | C.I. Pigment Yellow 155 | Acid Dyes (General Class) |
| C.I. Classification | Pigment | Dye |
| Solubility | Insoluble in water and solvents.[1][4] | Soluble in water.[13][15] |
| Physical Form | Finely ground solid particles.[18] | Typically a water-soluble powder. |
| Coloring Mechanism | Mechanical dispersion in a binder; color via light scattering/absorption by particles.[20][21] | Dissolves in solution, penetrates substrate, and forms an ionic bond with fiber.[13][14][15] |
| Key Functional Group | Azo linkage (-N=N-). | Sulfonic acid salt (-SO₃⁻Na⁺).[14][15] |
| Primary Substrates | Plastics, Rubbers, Coatings, Inks.[1][22] | Wool, Silk, Nylon, Leather.[12][16][17] |
| Application Process | High-shear mechanical dispersion. | Dyeing from a heated, acidic aqueous bath.[12][13] |
| Lightfastness | Generally high to excellent.[1][15] | Varies widely from poor to excellent.[13][24] |
| Heat Stability | Generally high.[2][3] | Generally lower; limited by stability in aqueous solution and fiber tolerance. |
Experimental Protocols: A Practical Comparison
To illustrate the profound difference in application, below are representative, high-level protocols for coloring a substrate with each type of colorant.
Protocol 1: Coloring Polypropylene with Pigment Yellow 155 (Masterbatch Method)
-
Premixing: Tumble mix 100 kg of natural polypropylene (PP) pellets with 2 kg of a 25% Pigment Yellow 155 masterbatch concentrate.
-
Dispersion & Extrusion: Feed the premix into a single-screw or twin-screw extruder. The high shear and temperature (e.g., 220-240°C) within the extruder mechanically disperse the pigment particles uniformly throughout the molten polymer.
-
Homogenization: Ensure the screw design and residence time are sufficient to break down any pigment agglomerates, achieving a homogenous melt.
-
Pelletizing/Molding: Extrude the colored molten polymer through a die to form strands, which are then cooled in a water bath and cut into colored pellets. These pellets can then be used in subsequent injection molding or film extrusion processes. The pigment is now physically entrapped within the solidified plastic.
Protocol 2: Dyeing Nylon Fabric with a Generic Acid Dye
-
Scouring: Thoroughly wash the nylon fabric with a non-ionic detergent in a water bath at 60°C to remove any oils, sizes, or impurities that could hinder dye uptake. Rinse well.
-
Dye Bath Preparation: In a separate vessel, dissolve the required amount of acid dye powder (e.g., 1% on weight of fiber for a medium shade) in hot water. Prepare the main dye bath with water, a leveling agent, and an acid donor like acetic acid to achieve a starting pH of approximately 6.0-6.5.
-
Dyeing Process: Introduce the scoured, wet fabric into the dye bath at 40°C. Add the dissolved dye solution.
-
Temperature & pH Ramp: Slowly raise the temperature of the dye bath to 95-100°C over 30-45 minutes. During this time, the acid will protonate the amine end groups of the nylon fibers, creating positive sites (-NH₃⁺).
-
Fixation: Hold the temperature for 45-60 minutes to allow the anionic dye molecules (-SO₃⁻) to migrate from the solution and form strong ionic bonds with the cationic sites on the fiber.
-
Rinsing & Neutralization: Cool the bath, drain, and rinse the fabric thoroughly with water to remove any unfixed dye. A final neutralizing rinse may be performed if necessary. The dye is now chemically bonded to the polymer chains.
Conclusion
The distinction between C.I. Pigment Yellow 155 and the class of acid dyes is a clear and technically significant one, rooted in the fundamental principle of solubility. Pigment Yellow 155 is an insoluble, particulate solid that provides color through physical dispersion within a matrix, making it ideal for robust applications like plastics, inks, and coatings where high lightfastness, heat stability, and chemical resistance are paramount. Acid dyes, in contrast, are water-soluble molecules designed to penetrate and form strong ionic bonds with specific substrates like wool, silk, and nylon from an acidic bath. Their performance is defined by their affinity for the fiber and the strength of this chemical bond. Understanding this core difference in chemistry and application mechanism is essential for any scientist or researcher selecting a colorant, as it dictates the processing methodology, substrate compatibility, and the ultimate performance and durability of the final colored product.
References
A curated list of references will be compiled and formatted here based on the cited sources.
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A Comprehensive Technical Guide to the UV-Vis Absorption Spectroscopy of C.I. Pigment Yellow 155
Foreword: On Nomenclature and Scope
This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of the high-performance organic pigment C.I. Pigment Yellow 155 . The query for "Acid Yellow 155" does not correspond to a standard Colour Index (C.I.) designation. Acid dyes are a distinct class, characterized by anionic functional groups (such as sulfonic acid) that confer water solubility. In contrast, the subject of this guide, C.I. Pigment Yellow 155, is a water-insoluble particle, and its properties are governed by its crystalline structure and surface chemistry. All technical data herein pertains to C.I. Pigment Yellow 155 (C.I. No. 200310; CAS No. 68516-73-4) .
Introduction to C.I. Pigment Yellow 155
C.I. Pigment Yellow 155 (PY155) is a high-performance disazo pigment prized for its brilliant greenish-yellow shade, high tinting strength, and excellent fastness properties.[1] Its robust molecular architecture makes it resistant to heat, light, and various chemicals, rendering it suitable for demanding applications such as automotive coatings, industrial paints, plastics, and printing inks.[2][3]
UV-Vis spectroscopy is a fundamental analytical technique for the characterization of such pigments. It provides critical information on the electronic structure of the molecule, which dictates its color. By measuring the absorption of light across the ultraviolet and visible regions of the electromagnetic spectrum (typically 200-800 nm), we can determine the wavelength of maximum absorption (λmax), which is directly related to the perceived color of the material. This data is invaluable for quality control, research, and formulation development.
Physicochemical Properties of C.I. Pigment Yellow 155
Understanding the fundamental properties of PY155 is essential for designing a valid spectroscopic protocol. As a pigment, its insolubility in most solvents is a primary consideration for sample preparation.
| Property | Value / Description | Source(s) |
| C.I. Name | Pigment Yellow 155 (PY155) | [4] |
| C.I. Number | 200310 | [4][5][6] |
| CAS Number | 68516-73-4 | [4][7][] |
| Chemical Class | Disazo / Bisacetoacetarylide | [1][4] |
| Molecular Formula | C₃₄H₃₂N₆O₁₂ | [4][9][10] |
| Molecular Weight | 716.65 g/mol | [4][9] |
| Appearance | Bright, greenish-yellow powder | [1] |
| Key Features | High tinting strength, excellent lightfastness, good heat and solvent resistance. | [1][2] |
Core Principles: Electronic Transitions and Influencing Factors
The color of PY155 originates from the absorption of light in the violet-blue region of the visible spectrum (approx. 400-490 nm), causing the complementary yellow color to be perceived.[11] This absorption is due to electronic transitions within the molecule's extensive system of conjugated double bonds (the chromophore).
Azo-Hydrazone Tautomerism
A critical concept for azo dyes is the potential for tautomerism—an equilibrium between two forms of the molecule that differ in the position of a proton. In PY155, the relevant equilibrium is between the azo and hydrazone forms.
Caption: Azo-Hydrazone tautomeric equilibrium influenced by solvent and pH.
The position of this equilibrium is highly sensitive to the local chemical environment.[12][13]
-
Solvent Effects (Solvatochromism): The polarity of the solvent can preferentially stabilize one tautomer over the other. Hydrogen-bond-donating solvents (protic) may stabilize the hydrazone form, while non-polar solvents may favor the azo form.[13] This change in the dominant molecular structure leads to a shift in the absorption spectrum, a phenomenon known as solvatochromism.[14][15][16]
-
pH Effects: The acidity or basicity of the medium can dramatically shift the equilibrium.[12][13] Protonation or deprotonation of nitrogen atoms in the azo linkage or other functional groups alters the electronic distribution and, consequently, the absorption wavelength.
Experimental Protocol: Acquiring the UV-Vis Absorption Spectrum
This protocol outlines a self-validating system for obtaining a reliable UV-Vis spectrum of C.I. Pigment Yellow 155. The primary challenge is its insolubility, which necessitates creating a stable, dilute dispersion rather than a true solution.
Materials and Equipment
-
C.I. Pigment Yellow 155 sample
-
Spectroscopic grade solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF))
-
Analytical balance
-
Volumetric flasks (e.g., 10 mL, 50 mL)
-
Pipettes
-
Ultrasonic bath
-
Dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Workflow Diagram
Caption: Experimental workflow for UV-Vis analysis of Pigment Yellow 155.
Step-by-Step Methodology
-
Preparation of a Stock Dispersion (e.g., 100 mg/L):
-
Causality: A stock dispersion is necessary for creating accurate serial dilutions. The concentration must be high enough for precise weighing but low enough to facilitate dispersion.
-
Protocol: Accurately weigh 1.0 mg of PY155 powder. Transfer it to a 10 mL volumetric flask. Add approximately 7 mL of a suitable solvent (e.g., DMF).
-
Trustworthiness: Place the flask in an ultrasonic bath for 15-20 minutes to break down agglomerates and create a fine, homogenous dispersion. Visually inspect for settled particles. After sonication, dilute to the 10 mL mark with the solvent and mix thoroughly.
-
-
Preparation of Working Dilutions:
-
Causality: The Beer-Lambert Law is only linear within a certain absorbance range (typically 0.1 to 1.0 AU). A series of dilutions is required to find concentrations that fall within this range and to verify linearity.
-
Protocol: Prepare a series of dilutions from the stock dispersion. For example, create 5 mg/L, 2.5 mg/L, and 1.0 mg/L dispersions in separate volumetric flasks.
-
-
Spectrophotometer Setup and Blanking:
-
Causality: A dual-beam instrument corrects for background absorbance from the solvent and cuvette in real-time. The "blank" or baseline scan sets the 0 absorbance reference.
-
Protocol: Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes for stable output. Set the scan range from 800 nm down to 300 nm. Fill both the sample and reference cuvettes with the pure solvent. Place them in the instrument and perform a baseline correction or "zero" scan.
-
-
Sample Measurement:
-
Causality: Scanning from higher to lower wavelength is standard practice. Measuring multiple concentrations verifies the position of λmax and allows for the creation of a calibration curve.
-
Protocol: Start with the most dilute working dispersion. Rinse the sample cuvette twice with a small amount of the dispersion before filling it ¾ full. Ensure there are no air bubbles and wipe the optical faces with a lint-free cloth. Place the cuvette in the sample holder and acquire the spectrum. Repeat for all dilutions, moving from lowest to highest concentration.
-
Anticipated Spectral Data and Interpretation
While a definitive published spectrum is not available, based on its greenish-yellow color and the known behavior of disazo pigments, we can anticipate the key features of the UV-Vis spectrum.
Expected Absorption Characteristics
| Parameter | Expected Value / Range | Rationale |
| λmax (Visible) | 420 - 450 nm | The pigment appears greenish-yellow, meaning it strongly absorbs the complementary violet-blue light. Similar yellow pigments often have their primary absorption peak in this region. |
| Molar Absorptivity (ε) | High | Azo dyes are known for their high molar extinction coefficients, a property that contributes to their high tinting strength.[14] |
| Spectral Shape | A primary, strong absorption band in the visible region (π→π* transition) and potentially smaller bands in the UV region. The main peak may be broad. | The extensive conjugated system allows for lower-energy π→π* electronic transitions, which occur in the visible range. Broadness can be due to the pigment existing as a distribution of particle sizes in the dispersion and multiple overlapping electronic transitions. |
Data Analysis and Validation
-
Identify λmax: From the obtained spectra, determine the wavelength of the highest absorption peak in the visible region. This should be consistent across all measured concentrations.
-
Verify Linearity (Beer-Lambert Law): Create a plot of absorbance at λmax versus concentration for your series of dilutions. The resulting graph should be a straight line passing through the origin. A high coefficient of determination (R² > 0.99) validates the quality of the dilutions and the instrument's response.
-
Investigate Environmental Effects: To fully characterize the pigment, the entire protocol can be repeated using solvents of different polarities (e.g., Toluene vs. Ethanol) or by adjusting the pH of an aqueous dispersion (if possible) to observe and quantify solvatochromic or halochromic (pH-induced) shifts.
Conclusion
The UV-Vis absorption spectrum of C.I. Pigment Yellow 155 is a critical fingerprint of its color and electronic properties. While a standardized spectrum is not readily published, this guide provides the theoretical foundation and a robust, validated experimental protocol for its determination. The key to accurate analysis lies in meticulous sample preparation to create a stable dispersion and a systematic investigation of how environmental factors, particularly solvent choice and pH, can influence the spectrum through the azo-hydrazone tautomeric equilibrium. By following this guide, researchers and industry professionals can reliably generate and interpret the UV-Vis data for this important high-performance pigment.
References
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Tautomerism, Solvatochromism and DFT analysis of some photosensitive azo dyes having probable application in dye synthesized sol. SSRN Electronic Journal. [Link]
-
PIGMENT YELLOW 155. U.S. National Library of Medicine, Global Substance Registration System. [Link]
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Synthesis, characterization and solvatochromic behaviour of new water-soluble 8-hydroxy-3,6-disulphonaphthyl azohydroxynaphthalenes. (2022). Taylor & Francis Online. [Link]
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Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. (2024). National Center for Biotechnology Information. [Link]
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A study on solvatochromism of some monoazo dye derivatives. (2021). ResearchGate. [Link]
-
Studies on solvatochromic behavior of dyes using spectral techniques. (2013). Academia.edu. [Link]
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PIGMENT YELLOW 155. Ataman Kimya. [Link]
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PIGMENT YELLOW 155 - Introduction and Application. Cangzhou Xincheng Weiye Chemical Co., Ltd. [Link]
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TECHNICAL DATA SHEET Pigment Yellow 155. [Link]
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Pigment Yellow 155 / Disazo Yellow 4G. Epsilon Chemical. [Link]
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Technical Data Sheet Pigment Yellow 155. Hangzhou Fancheng Chemical Co.,Ltd. [Link]
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Pigment yellow 155 ; Fast Yellow 4GP. Xcolor Pigment. [Link]
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ci 200310. iSuoChem. [Link]
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UV-vis absorption spectrum of yellow pigment. (2018). ResearchGate. [Link]
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Pigment Yellow 155. HUPC GLOBAL CHEMICAL. [Link]
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TECHNICAL DATA SHEET. Navpad Pigments. [Link]
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Permanent yellow 4g(py155). L COLOR. [Link]
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UV-Visible Spectroscopy. Michigan State University Department of Chemistry. [Link]
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Historical development and synthesis of Acid Yellow 155 dye
An In-depth Technical Guide to the Historical Development and Synthesis of C.I. Pigment Yellow 155
Abstract
C.I. Pigment Yellow 155 (CAS No. 68516-73-4) is a high-performance disazo condensation pigment renowned for its brilliant greenish-yellow shade, exceptional tinting strength, and superior fastness properties.[1] This technical guide provides a comprehensive overview for researchers and formulation scientists, covering the pigment's historical context, detailed chemical and physical properties, and a deep dive into its synthesis. The narrative emphasizes the mechanistic principles behind the synthesis protocol, offering insights into the causality of experimental choices, from the foundational diazotization and azo coupling reactions to industrial finishing techniques that define the pigment's final application performance.
Historical Context and Development
The genesis of synthetic organic pigments can be traced back to the mid-19th century, a period of profound discovery in organic chemistry. A pivotal moment was the discovery of the coupling reaction between diazonium salts and aromatic compounds in 1861, which laid the chemical foundation for the entire class of azo colorants.[2] The early 20th century saw the commercialization of foundational azo pigments like the Hansa Yellows and Benzidine Yellows, which offered significant improvements over the inorganic pigments of the era.[2]
The mid-20th century marked a shift towards "high-performance pigments," driven by the demands of the burgeoning automotive and plastics industries for colorants with greater durability, heat stability, and resistance to migration. It was in this environment that complex disazo structures, such as the disazo condensation class to which Pigment Yellow 155 belongs, were developed.[2] These pigments feature larger, more complex molecules, which enhances their stability. Pigment Yellow 155 emerged as a cost-effective, high-performance product, providing a brilliant, lightfast, and heat-stable yellow, making it an ideal replacement for older, heavy-metal-based pigments like lead chromate.
Chemical and Physical Properties
Pigment Yellow 155 is chemically classified as a bisacetoacetarylide, belonging to the disazo condensation pigment family.[3][4] Its symmetrical and large molecular structure is the primary contributor to its excellent stability and resistance properties.
-
Systematic IUPAC Name: Tetramethyl 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)azo]]bis-1,4-benzenedicarboxylate[1]
-
Chemical Structure:
The key performance and physical characteristics of C.I. Pigment Yellow 155 are summarized in the table below.
| Property | Value | Source(s) |
| C.I. Name | Pigment Yellow 155 | [3] |
| C.I. Number | 200310 | [1][3] |
| CAS Number | 68516-73-4 / 77465-46-4 | [3] |
| Chemical Class | Disazo Condensation | [3] |
| Molecular Formula | C₃₄H₃₂N₆O₁₂ | [3][5] |
| Molecular Weight | 716.65 g/mol | [3] |
| Physical Appearance | Brilliant Yellow Powder | [3] |
| Density | ~1.44 g/cm³ | [3][4] |
| Light Fastness (1-8 Scale) | 7-8 | [1][3][4] |
| Heat Resistance | Up to 180°C (Coatings), 260°C (HDPE) | [1][3] |
| Acid Resistance (1-5 Scale) | 5 | [3][4] |
| Alkali Resistance (1-5 Scale) | 5 | [3][4] |
| Migration Resistance (1-5 Scale) | 4-5 | [4][6] |
Synthesis of Pigment Yellow 155: A Mechanistic and Practical Overview
The synthesis of Pigment Yellow 155 is a classic example of azo chemistry, proceeding through a two-stage process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an active methylene compound.[7][8]
Core Principles: Diazotization and Azo Coupling
Diazotization is the conversion of a primary aromatic amine into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). The reaction is highly temperature-sensitive and must be conducted at 0-5°C to prevent the decomposition of the unstable diazonium salt.[7]
Azo Coupling is an electrophilic aromatic substitution reaction.[9][10] The highly electrophilic diazonium cation (R-N₂⁺) attacks an electron-rich coupling partner. For Pigment Yellow 155, the coupling partner is a compound containing active methylene groups (a β-ketoamide). The reaction's pH is critical; it is typically carried out in a weakly acidic to neutral medium to ensure the coupling component is sufficiently nucleophilic while preventing premature decomposition of the diazonium salt.[1][10]
Key Intermediates
-
Diazo Component: Dimethyl 2-aminoterephthalate
-
Coupling Component: N,N'-1,4-phenylenebis(3-oxobutanamide), also known as diacetoacetyl-p-phenylenediamine.[11][12]
Detailed Laboratory Synthesis Protocol
This protocol is a synthesized representation based on established patent literature.[1][11][12] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Part A: Preparation of the Diazonium Salt Solution
-
Dispersion: In a 500 mL jacketed reactor equipped with a mechanical stirrer and thermometer, add 150 mL of water and 21.1 g (0.1 mol) of dimethyl 2-aminoterephthalate. Stir to create a uniform slurry.
-
Rationale: The diazo component has low solubility in acidic water. Creating a fine, uniform dispersion is crucial for a complete and efficient reaction. Some methods suggest wet-milling with zirconia beads to overcome solubility challenges.[12]
-
-
Acidification: Add 25 mL (approx. 0.3 mol) of 31% hydrochloric acid to the slurry. Continue stirring for 1-2 hours.
-
Rationale: The acid serves two purposes: it protonates the amine to form the soluble hydrochloride salt and provides the acidic medium necessary for the in-situ generation of nitrous acid.
-
-
Cooling: Cool the reactor contents to 0-5°C using a circulating chiller.
-
Diazotization: Prepare a solution of 7.0 g (0.101 mol) of sodium nitrite in 20 mL of water. Add this solution dropwise to the cold amine slurry over 30 minutes, ensuring the temperature does not exceed 5°C.
-
Rationale: Slow, controlled addition of the nitrite solution prevents localized temperature spikes and ensures the steady generation of nitrous acid for a complete reaction.
-
-
Completion: After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5°C. The resulting yellow-orange solution contains the active diazonium salt and should be used immediately.
-
Rationale: Holding the solution ensures the reaction goes to completion. The inherent instability of the product necessitates its immediate use in the subsequent coupling step.
-
Part B: Azo Coupling and Pigment Formation
-
Coupling Solution Preparation: In a separate 1 L reactor, dissolve 13.8 g (0.05 mol) of diacetoacetyl-p-phenylenediamine and 4.1 g (0.102 mol) of sodium hydroxide in 200 mL of water. Stir until a clear solution is obtained and then cool to 5-10°C.[11]
-
Rationale: The coupling component is dissolved in an alkaline solution to deprotonate the active methylene carbons, forming a highly nucleophilic enolate ion, which is the reactive species for the coupling reaction.
-
-
Coupling Reaction: Slowly add the cold diazonium salt solution (from Part A) to the stirred coupling solution over approximately 90 minutes. A thick, brilliant yellow precipitate will form instantly.
-
Rationale: The diazonium salt is added to the coupling component to maintain a slight excess of the coupling partner throughout the reaction, which helps prevent unwanted side reactions of the diazonium salt.
-
-
pH Control: During the addition, maintain the pH of the reaction mixture between 4.8 and 5.5 by adding a 10% sodium carbonate or sodium acetate solution as needed.[12]
-
Rationale: This pH range is a crucial compromise. It is acidic enough to favor the diazonium cation's existence but basic enough for the coupling component to be reactive, optimizing the rate and yield of the desired reaction.[10]
-
-
Completion & Digestion: After the addition is complete, allow the slurry to stir for an additional 2-3 hours at room temperature.
-
Rationale: This "digestion" period ensures the coupling reaction is complete and allows for initial particle stabilization.
-
Part C: Pigment Finishing and Isolation
-
Heat Treatment (Pigmentation): Heat the pigment slurry to 90-95°C and hold at this temperature for 1 hour.[11] Some industrial processes may use a pressure reactor to heat the slurry to 110-130°C.[12]
-
Rationale: This is a critical finishing step. The heat treatment, often called "pigmentation" or "conditioning," promotes the transition of the initially formed amorphous precipitate into a more stable crystalline form. This process influences key pigmentary properties such as shade, strength, opacity, and solvent resistance.
-
-
Isolation: Cool the slurry to ~60°C. Filter the pigment using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water until the filtrate is colorless and the conductivity is low.
-
Rationale: Washing is essential to remove residual salts (e.g., NaCl) and unreacted starting materials, which can negatively impact the pigment's performance, especially its electrical properties and stability in certain applications.
-
-
Drying: Dry the washed pigment in an oven at 80°C until a constant weight is achieved.
-
Pulverization: The dried pigment cake is then pulverized or micronized to achieve the desired fine particle size for dispersion in application media.
Visualization of Synthesis and Workflow
Chemical Synthesis Pathway
The overall synthesis is a double azo coupling reaction where two molecules of the diazotized dimethyl 2-aminoterephthalate react with one molecule of the diacetoacetyl-p-phenylenediamine coupling component.
Caption: Chemical synthesis pathway for C.I. Pigment Yellow 155.
Experimental Synthesis Workflow
The following diagram outlines the logical flow of the key experimental stages in the production of Pigment Yellow 155.
Sources
- 1. Pigment Yellow 155 High-Performance Organic Pigment [benchchem.com]
- 2. Development History & Stage | Fineland Chem [finelandchem.com]
- 3. kingchemglobal.com [kingchemglobal.com]
- 4. Pigment Yellow 155 | Fast Yellow 4G | CAS 68516-73-4 | Origo Chemical [origochem.com]
- 5. CAS 68516-73-4: Pigment Yellow 155 | CymitQuimica [cymitquimica.com]
- 6. DuraPrint® 3155J Pigment Yellow 155 | Fineland Chem [finelandchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azo coupling - Wikipedia [en.wikipedia.org]
- 10. Azo Coupling [organic-chemistry.org]
- 11. A kind of preparation method of Pigment Yellow 155 for water-based ink and water-based paint with high transparency and high strength - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN115491051B - Preparation method and application of pigment yellow 155 - Google Patents [patents.google.com]
Methodological & Application
Preparation of Acid Yellow 155 aqueous solutions for spectroscopy
Application Note: Preparation and Spectroscopic Characterization of Acid Yellow 155
Executive Summary & Critical Identity Verification
Objective: To provide a robust, self-validating protocol for the preparation of aqueous this compound solutions for UV-Vis spectroscopy. This guide addresses solubility kinetics, aggregation behaviors, and the critical distinction between acid and pigment forms.[1]
CRITICAL WARNING: Identity Confirmation Before proceeding, you must verify the chemical identity of your substance.[1] There is a frequent nomenclature overlap in industrial supply chains.
| Feature | This compound (Target of this Guide) | Pigment Yellow 155 (Incorrect Substance) |
| CAS Number | 12220-81-4 (or 908584-95-2) | 68516-73-4 |
| Chemical Class | Metal-Complex Azo Dye (Chromium/Cobalt) | Disazo Condensation Pigment |
| Solubility | Water Soluble (Anionic) | Insoluble in Water |
| Application | Nylon/Wool Dyeing, Biological Stains | Plastics, Inks, Coatings |
If your substance is Pigment Yellow 155, this aqueous protocol will fail.[1] Pigments require dispersion or dissolution in conc. H₂SO₄/DMF.
Scientific Rationale & Mechanism
2.1 Solubility & Aggregation Kinetics
this compound (AY155) is typically a 1:2 metal-complex dye containing sulfonate groups (
-
Impact on Spectroscopy: Aggregates often cause a hypsochromic shift (Blue shift) and broadening of the absorbance band (deviation from Beer-Lambert Law).
-
Mitigation: The protocol below utilizes a surfactant-assisted dissolution or controlled buffer system to stabilize the monomeric form, ensuring linear calibration curves.[1]
2.2 pH Sensitivity As a metal-complex dye, AY155 stability is pH-dependent.
-
Acidic Conditions (< pH 4): Risk of protonation of auxochromes or demetallization over time.
-
Alkaline Conditions (> pH 9): Potential for hydroxyl ion competition affecting the metal center.
-
Optimal Range: pH 6.8 – 7.2 (Phosphate Buffer) is recommended for reproducible spectral characterization.
Reagents & Equipment
-
Analyte: this compound (CAS 12220-81-4), Purity >95% (if available) or Industrial Grade (standardized against a reference).[1]
-
Solvent: Ultrapure Water (Type I, 18.2 MΩ[1]·cm).
-
Buffer: 50 mM Phosphate Buffer, pH 7.0.
-
Glassware: Class A Volumetric Flasks (amber glass recommended to prevent photodegradation).
-
Filtration: 0.22 µm PES (Polyethersulfone) syringe filters. Note: Nylon filters may bind anionic dyes.[1]
Protocol: Preparation of Stock Standard Solution
Target Concentration: 1000 mg/L (1 mg/mL) Stability: 1 Week at 4°C (Dark).
Step-by-Step Workflow
-
Gravimetric Preparation:
-
Weigh exactly 100.0 mg of this compound powder into a weighing boat.
-
Why: Weighing <10 mg increases relative error due to static electricity common with fine dye powders.
-
-
Pre-Dissolution (Wetting):
-
Dissolution:
-
Add ~60 mL of 50 mM Phosphate Buffer (pH 7.0) .
-
Stir magnetically for 15 minutes. Avoid vigorous vortexing which can generate bubbles that interfere with volume accuracy.
-
-
Sonication (Critical Step):
-
Sonicate the solution for 10 minutes.
-
Purpose: Breaks down "micro-crystalline" aggregates that appear soluble to the eye but scatter light in UV-Vis.
-
-
Final Volume Adjustment:
-
Transfer quantitatively to a 100 mL Class A Volumetric Flask .
-
Rinse the beaker 3x with buffer, adding rinses to the flask.[1]
-
Dilute to mark with buffer. Invert 10x to mix.
-
-
Filtration:
-
Filter ~5 mL of the solution through a 0.22 µm PES filter into a waste container (to saturate the filter membrane).
-
Filter the remaining solution into an amber storage bottle.
-
Visual Workflow: Stock Preparation
Figure 1: Critical path for preparing a homogenous, aggregate-free stock solution.
Spectroscopic Characterization & Calibration
Spectral Scan Range: 300 nm – 700 nm Baseline: 50 mM Phosphate Buffer (Blank)[1]
Determination of Lambda Max (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> )[1][5][6]
-
Prepare a working solution of 20 mg/L by diluting 2.0 mL of Stock into 100 mL buffer.
-
Scan the baseline (buffer only).
-
Scan the sample.
-
Identify the primary peak in the visible region (typically 400–450 nm for yellow dyes).
-
Note: If a secondary shoulder appears near the primary peak, it indicates aggregation.[1] Repeat sonication or add 10% methanol.
-
Linearity Validation (Beer-Lambert Law)
Prepare a 5-point calibration curve to calculate the specific extinction coefficient (
| Standard ID | Volume of Stock (1000 mg/L) | Final Volume (mL) | Concentration (mg/L) | Expected Absorbance (Approx)* |
| STD-1 | 0.5 mL | 100 | 5.0 | 0.1 – 0.2 |
| STD-2 | 1.0 mL | 100 | 10.0 | 0.2 – 0.4 |
| STD-3 | 2.0 mL | 100 | 20.0 | 0.4 – 0.8 |
| STD-4 | 4.0 mL | 100 | 40.0 | 0.8 – 1.6 |
| STD-5 | 5.0 mL | 100 | 50.0 | > 1.8 (Check linearity limit) |
*Note: Absorbance values depend on the specific dye purity and path length (1 cm).
Acceptance Criteria:
-
R² Value: > 0.999[1]
-
Linear Range: Absorbance 0.1 – 1.2 (Dilute samples exceeding Abs = 1.2).
Visual Logic: Validation Decision Tree
Figure 2: Logic flow for validating the spectroscopic quality of the dye solution.
Troubleshooting & Storage
-
Dye Adsorption: Azo dyes can adsorb to glass. If low recovery is observed, switch to polypropylene flasks or pre-saturate glassware with a high-concentration dye solution, then rinse.[1]
-
Photobleaching: Store all solutions in amber glass or wrapped in aluminum foil. Azo bonds are susceptible to UV-induced trans-cis isomerization or cleavage.
-
Hydrolysis: Do not store aqueous solutions >1 week. The metal complex can degrade, causing a color shift (usually toward orange/red).[1]
References
-
Society of Dyers and Colourists. (n.d.). Colour Index International. Retrieved from [Link] (Standard reference for CI this compound identity).[1]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: this compound (CAS 12220-81-4).[3][5][6][7][8][9] Retrieved from [Link] (Regulatory and safety data).[1]
-
Zollinger, H. (2003).[1] Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (Authoritative text on azo dye aggregation and metal complexes).
Sources
- 1. TW201224652A - Coloring composition, method for producing coloring composition, colored pattern, color filter, color display element and method for producing color filter - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. environmentclearance.nic.in [environmentclearance.nic.in]
- 4. environmentclearance.nic.in [environmentclearance.nic.in]
- 5. uploads-ssl.webflow.com [uploads-ssl.webflow.com]
- 6. scribd.com [scribd.com]
- 7. environmentclearance.nic.in [environmentclearance.nic.in]
- 8. CAS Number List_1_Page204_Chemicalbook [chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
Application Note: A Robust HPLC-UV Method for the Quantification of Acid Yellow 155
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the sensitive and accurate detection of Acid Yellow 155. As a widely used industrial azo dye, monitoring its presence in various matrices is crucial for quality control and safety assessment.[1][2][3][4] This document provides a comprehensive protocol, from sample preparation to chromatographic analysis and method validation, designed for researchers, scientists, and professionals in drug development and analytical chemistry. The described reversed-phase HPLC method is demonstrated to be specific, linear, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[5][6][7][8][9]
Introduction
This compound, also known as Pigment Yellow 155, is a disazo pigment characterized by its bright greenish-yellow shade and excellent fastness properties.[1][2][4] Its chemical structure, C34H32N6O12, contributes to its stability and widespread use in paints, plastics, and printing inks.[3][4][10] Given its prevalence, a reliable and validated analytical method for its quantification is essential to ensure product quality, and regulatory compliance, and to assess its potential environmental and health impacts.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.[6] Its application for the analysis of azo dyes is well-established due to its high resolution, sensitivity, and reproducibility.[11][12][13] This application note describes the development and validation of a reversed-phase HPLC (RP-HPLC) method coupled with UV-Vis detection for the determination of this compound. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's principles.
Experimental
Materials and Reagents
-
This compound analytical standard (CAS No: 68516-73-4)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector was used. Data acquisition and processing were performed using appropriate chromatography software.
Chromatographic Conditions
The separation of this compound was achieved on a C18 stationary phase. The selection of a C18 column is based on its wide applicability for the separation of non-polar to moderately polar compounds, making it ideal for azo dyes.[11] The mobile phase composition and other chromatographic parameters were optimized to achieve a sharp, symmetric peak with a reasonable retention time.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12-13 min: 70-30% B, 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV-Vis at 428 nm |
Rationale for Parameter Selection:
-
Mobile Phase: A buffered aqueous mobile phase (A) and an organic modifier (B) are standard for RP-HPLC. Ammonium acetate is a volatile buffer, making it suitable for potential hyphenation with mass spectrometry, and helps in achieving better peak shapes for ionizable compounds.[14] The pH is controlled to ensure consistent ionization of the analyte. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
-
Gradient Elution: A gradient program is employed to ensure the efficient elution of this compound and any potential impurities with varying polarities, providing a good separation within a reasonable analysis time.
-
Detection Wavelength: The detection wavelength of 428 nm was selected based on the UV-Vis spectrum of this compound, corresponding to one of its maximum absorbance wavelengths, which ensures high sensitivity.[15]
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 70% A, 30% B) to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation
The sample preparation protocol will vary depending on the matrix. The following is a general procedure for a solid sample matrix:
-
Accurately weigh a known amount of the homogenized sample.
-
Extract the analyte using a suitable solvent (e.g., methanol or acetonitrile) with the aid of sonication or vortexing.
-
Centrifuge the extract to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered extract with the mobile phase to bring the analyte concentration within the calibration range.
HPLC Analysis Workflow
Sources
- 1. DuraPrint® 3155J Pigment Yellow 155 | Fineland Chem [finelandchem.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. kingchemglobal.com [kingchemglobal.com]
- 4. Pigment Yellow 155 | Fast Yellow 4G | CAS 68516-73-4 | Origo Chemical [origochem.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. CAS 68516-73-4: Pigment Yellow 155 | CymitQuimica [cymitquimica.com]
- 11. researchgate.net [researchgate.net]
- 12. Analyses of two azo dyes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. scholarworks.bwise.kr [scholarworks.bwise.kr]
Application Notes & Protocols: C.I. Pigment Yellow 155 for Thermal Transfer Printing Inks
Abstract
This document provides a comprehensive technical guide for researchers and formulation scientists on the application of C.I. Pigment Yellow 155 in the development of high-performance thermal transfer printing (TTP) inks. It covers the fundamental principles of TTP, delves into the critical physicochemical properties of Pigment Yellow 155, and offers detailed protocols for ink formulation, ribbon coating, and print quality evaluation. The causality behind component selection and process parameters is explained to ensure a deep, functional understanding of the system.
Introduction to Thermal Transfer Printing and C.I. Pigment Yellow 155
Thermal transfer printing (TTP) is a robust digital printing technology renowned for producing durable, high-quality images on a wide variety of substrates.[1][2] The process utilizes a thermal printhead to apply heat to a specialized ribbon, which melts or diffuses a layer of ink onto a substrate.[3][4] This method is distinct from direct thermal printing as it uses a ribbon, resulting in prints with superior resistance to fading, abrasion, and environmental factors.[3]
The selection of the colorant is paramount to the performance of the thermal transfer ribbon. This guide focuses on C.I. Pigment Yellow 155 (CAS No. 68516-73-4) , a high-performance bisacetoacetarylide disazo pigment.[5][6] While sometimes colloquially misidentified by names associated with other dye classes, its classification as a pigment—an insoluble colorant dispersed within a binder—is critical to its function in this application. Pigment Yellow 155 is characterized by a brilliant greenish-yellow shade, excellent thermal stability, high lightfastness, and robust chemical resistance, making it an exemplary candidate for durable TTP applications.[6][7]
This application note will serve as a foundational resource, guiding the user from theoretical principles and component selection to hands-on laboratory protocols and quality control.
Scientific Framework: Principles and Component Selection
A successful thermal transfer ink formulation is a finely balanced system where each component plays a critical role. Understanding the function of each ingredient is essential for optimizing performance.
The Mechanism of Dye Diffusion Thermal Transfer (D2T2)
The core of the TTP process is the heat-induced transfer of the ink layer from a carrier film (the ribbon) to the receiving substrate. This process is more accurately described as Dye Diffusion Thermal Transfer (D2T2) or thermal mass transfer, rather than sublimation.[8][9] The thermal printhead consists of an array of miniature, independently controlled heating elements.[2] When an element is activated, it rapidly heats up, causing the ink layer in direct contact to soften and melt.[4] Simultaneously, pressure applied by the printhead ensures intimate contact between the ribbon and the substrate, allowing the molten ink to transfer and adhere to the substrate's surface, where it cools and solidifies.[10] The precise control over the heat applied by each element allows for the generation of high-resolution images.[8]
Caption: Workflow of the Thermal Transfer Printing mechanism.
Core Components of the Thermal Transfer Ink
The ink layer on a thermal transfer ribbon is a multi-component system comprising the colorant, a binder, and various additives.
Pigment Yellow 155 is the functional heart of the ink, providing color and durability. Its suitability is grounded in its robust physicochemical properties.
-
Thermal Stability: The pigment must withstand the high temperatures of the thermal printhead (often exceeding 300°C for short durations) without decomposition or color change. PY 155 exhibits excellent heat resistance, with stability reported up to 260°C in plastics, making it suitable for the TTP process.[6]
-
Lightfastness: For applications requiring longevity, such as asset tracking or outdoor labeling, resistance to UV degradation is critical. PY 155 has a lightfastness rating of 7-8 on the Blue Wool Scale, indicating excellent stability.[5][6]
-
Chemical & Solvent Resistance: The final print must often resist contact with oils, alcohols, and other chemicals. PY 155 demonstrates good resistance to common solvents, acids, and alkalis, ensuring the integrity of the printed image.[11]
-
Particle Size & Dispersibility: For a uniform and defect-free ink layer, the pigment must be finely milled and well-dispersed within the binder. A small, uniform particle size is crucial for achieving high print resolution and consistent color density.
Table 1: Key Properties of C.I. Pigment Yellow 155
| Property | Typical Value / Rating | Significance in TTP Applications | Reference |
|---|---|---|---|
| C.I. Number | 200310 | Standard industry identifier. | [5] |
| CAS Number | 68516-73-4 | Unique chemical identifier. | [12] |
| Molecular Formula | C34H32N6O12 | Defines the chemical composition. | [13] |
| Heat Resistance | 210-260 °C | Ensures color stability during the heat-intensive printing process. | [5][6] |
| Lightfastness (1-8) | 7-8 | Provides excellent resistance to fading for long-term applications. | [5] |
| Migration Resistance (1-5) | 4-5 | Prevents the colorant from bleeding into the substrate or adjacent layers. | [5] |
| Acid/Alkali Resistance (1-5) | 5 | Ensures durability in chemically harsh environments. | [11] |
| Oil Absorption | 35-80 g/100g | Influences the amount of binder required for proper dispersion and ink rheology. |[7][11] |
The binder is a polymeric resin that functions to "bind" the pigment particles together and adhere the entire ink layer to the substrate.[14] The choice of binder is critical for the ribbon's performance.
-
Polyurethane (PU) Resins: Often used for their excellent flexibility, adhesion to both the PET ribbon carrier and various substrates, and high abrasion resistance.[15] They create a durable and tough ink film.
-
Acrylic Resins: Valued for their clarity, UV stability, and good adhesion properties. Acrylic latex binders are common in water-based ink formulations.[14]
-
Wax-Resin Blends: In many commercial ribbons, a blend of waxes and resins is used. Waxes (like carnauba or paraffin) lower the melting point, requiring less energy to print, while resins provide durability.[2] For high-durability applications, a full-resin binder system is preferred.
-
Solvents: Solvents are used to dissolve the binder and create a fluid ink with the correct viscosity for the coating process. Common solvents include ketones (e.g., MEK, acetone) and esters (e.g., ethyl acetate). The solvent must be completely evaporated after coating to leave a dry, stable ink layer.
-
Plasticizers: Added to increase the flexibility of the ink layer and prevent it from becoming brittle and cracking.
-
Release Agents / Lubricants: Often incorporated into the ink layer or as a separate back-coating on the ribbon to facilitate a clean release of the ink from the PET carrier film and to protect the printhead from abrasion.
Experimental Application Protocols
The following protocols provide a framework for the laboratory-scale development and evaluation of a TTP ink using C.I. Pigment Yellow 155.
Protocol: Preparation of a PY 155 Thermal Transfer Ink
This protocol outlines the preparation of a solvent-based, polyurethane-bound ink concentrate.
Objective: To achieve a fine and stable dispersion of Pigment Yellow 155 in a polyurethane binder solution.
Materials & Equipment:
-
C.I. Pigment Yellow 155
-
Thermoplastic Polyurethane (TPU) Resin (e.g., Morchem TPU Binders)
-
Solvent: Methyl Ethyl Ketone (MEK)
-
High-speed disperser (e.g., Cowles dissolver) or a laboratory bead mill
-
Glass beads (1-2 mm diameter, for bead mill)
-
Analytical balance, beakers, spatulas
Starting Point Formulation:
| Component | Weight Percentage (%) | Purpose |
|---|---|---|
| C.I. Pigment Yellow 155 | 15.0 | Colorant |
| Polyurethane Resin | 20.0 | Binder |
| Methyl Ethyl Ketone (MEK) | 65.0 | Solvent |
| Total | 100.0 | |
Procedure:
-
Binder Dissolution: In a suitable beaker, slowly add the polyurethane resin pellets to the MEK while stirring with a magnetic stirrer. Cover the beaker to prevent solvent evaporation. Continue stirring until the resin is completely dissolved. This may take several hours.
-
Pigment Incorporation (Pre-mix): Once the binder is dissolved, transfer the solution to the vessel of a high-speed disperser. While mixing at a low speed, gradually add the Pigment Yellow 155 powder.
-
Dispersion: Increase the disperser speed to create a vortex (approx. 1000-2000 rpm). Continue dispersing for 20-30 minutes to break down agglomerates and wet out the pigment particles.
-
Milling (Optional but Recommended): For optimal particle size reduction and gloss, transfer the pre-mix to a laboratory bead mill charged with glass beads. Mill the dispersion for 1-2 hours. Monitor the temperature to ensure it does not exceed 40°C to prevent solvent boiling.
-
Quality Check: After milling, check the fineness of the dispersion using a Hegman gauge. The target is typically >7 (less than 12.5 µm).
-
Storage: Store the final ink concentrate in a sealed, solvent-safe container.
Caption: Workflow for TTP ink preparation and dispersion.
Protocol: Coating of the Ink onto PET Film
Objective: To apply a uniform, thin layer of the prepared ink onto a PET film to create a functional thermal transfer ribbon.
Materials & Equipment:
-
PY 155 Ink Concentrate (from Protocol 3.1)
-
4.5 µm thick PET film
-
Wire-wound coating bar (e.g., #6 Mayer rod for a target dry film thickness of ~1-2 µm)
-
Laboratory coating machine or a flat, rigid surface and clamps
-
Forced-air oven
-
Film thickness gauge
Procedure:
-
Substrate Preparation: Securely clamp the PET film onto a flat, smooth surface, ensuring it is taut and free of wrinkles.
-
Ink Application: Place a pool of the prepared ink concentrate at one end of the film.
-
Coating: Draw down the wire-wound coating bar across the film at a slow, constant speed.[16] The wire diameter controls the wet film thickness.
-
Drying: Immediately transfer the coated film to a forced-air oven. Dry at 60-80°C for 2-5 minutes to completely evaporate the MEK solvent.
-
Verification: After cooling, measure the dry film thickness to ensure it is within the target range. The final ink layer should be smooth, uniform, and non-tacky.
Protocol: Print Performance Evaluation
Objective: To print a standardized test pattern and evaluate the quality and durability of the resulting image.
Materials & Equipment:
-
Laboratory-coated PY 155 ribbon
-
Thermal transfer printer (desktop or industrial model)
-
Substrate: Coated top-coat polyester (PET) label stock
-
Densitometer or Spectrophotometer
-
Adhesion test tape (e.g., 3M 610) and cutting tool (ASTM D3359)
-
Abrasion resistance tester (e.g., Sutherland Rub Tester)
-
Software for creating test patterns
Procedure:
-
Printer Setup: Install the custom-coated ribbon and the PET label stock into the thermal transfer printer.
-
Parameter Optimization: The key to print quality is the balance between heat (energy) and speed.[17][18]
-
Start with a medium print speed (e.g., 4 inches per second) and a medium darkness/heat setting.
-
Print a test pattern containing solid blocks, fine lines, and text.
-
Adjust the heat setting up or down until the optimal print density is achieved without smudging or line bleed. Record the optimal settings.
-
-
Quality Control Testing: Using the optimally printed samples, perform the following tests.[16]
Table 2: Quality Control Tests for TTP Prints
| Test | Standard Method | Procedure | Acceptance Criteria |
|---|---|---|---|
| Optical Density | N/A | Measure the blackness of a solid printed area using a densitometer. | A high, consistent value (e.g., >1.5) indicates good ink transfer. |
| Adhesion | ASTM D3359 | Create a cross-hatch pattern in the print, apply specified tape, and pull off rapidly. | 5B rating (no ink removal) is excellent; 4B (less than 5% removal) is often acceptable. |
| Abrasion Resistance | ASTM D5264 | Rub the printed surface with a weighted receptor for a set number of cycles. | Minimal to no ink transfer to the receptor; no significant loss of print density after 50 cycles. |
| Solvent Resistance | N/A | Rub the print with a cotton swab soaked in isopropyl alcohol (IPA) for 10 cycles. | No significant smudging or removal of the ink. |
Troubleshooting
Table 3: Common TTP Print Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low Print Density | Insufficient heat/energy setting.[17] Print speed too high.[18] Poor ink formulation (low pigment load). | Increase the printer's darkness/heat setting. Reduce the print speed. Increase pigment-to-binder ratio in the ink. |
| Smudged or Blurry Print | Heat setting is too high.[17] Incompatible ribbon and substrate. | Decrease the printer's darkness/heat setting. Ensure the substrate has a receptive topcoat.[19] |
| Poor Adhesion/Flaking | Incompatible binder with the substrate. Insufficient curing/drying of the ink layer. | Select a binder with better adhesion to the target substrate. Increase drying time or temperature during ribbon coating. |
| "Pinholes" in Solid Areas | Poor pigment dispersion in the ink. Debris on the substrate or ribbon. | Improve the milling/dispersion process (Protocol 3.1). Ensure a clean printing environment. |
Conclusion
C.I. Pigment Yellow 155 is a high-performance colorant with the requisite properties for demanding thermal transfer printing applications. Its excellent thermal stability, lightfastness, and chemical resistance translate directly to durable and reliable printed output. By carefully selecting a compatible binder system and optimizing the ink formulation and printing parameters as detailed in these protocols, researchers and developers can successfully create robust yellow thermal transfer ribbons. This guide provides a solid, scientifically-grounded starting point for leveraging the advantages of Pigment Yellow 155 in advanced TTP systems.
References
-
ID Images. (n.d.). Thermal Transfer Printing: What It Is & How It Works. Retrieved from ID Images. [Link]
-
Free Barcode Software. (n.d.). Thermal Transfer Printing: Media Types and Substrate Compatibility. Retrieved from Free Barcode Software. [Link]
-
StickerShop. (2023, June 15). How Does Thermal Transfer Printing Work?. Retrieved from StickerShop. [Link]
-
Wikipedia. (n.d.). Thermal-transfer printing. Retrieved from Wikipedia. [Link]
-
General Data Company, Inc. (n.d.). Understanding Thermal Transfer Ribbon Components and Label Composition. Retrieved from General Data Company, Inc. [Link]
-
Graphics Atlas. (n.d.). Dye Diffusion Thermal Transfer. Retrieved from Graphics Atlas. [Link]
-
IS&T Digital Library. (2000). Mechanism of Dye Thermal Transfer from Ink Donor Layer to Receiving Sheet by Laser Heating. Retrieved from IS&T Digital Library. [Link]
-
Amisfelting Co.,Ltd. (n.d.). What is the principle and printing process of thermal transfer printing?. Retrieved from Amisfelting Co.,Ltd. [Link]
-
IS&T Digital Library. (n.d.). Mechanism of dye thermal transfer from ink donor layer to receiving sheet by laser heating. Retrieved from IS&T Digital Library. [Link]
-
DNP. (2024, October 3). Understanding Thermal Transfer Printing for quality and consistency. Retrieved from DNP. [Link]
-
SONGWON Industrial Group. (n.d.). Innovative polyurethane ink binder solutions for printing inks. Retrieved from SONGWON Industrial Group. [Link]
-
ResearchGate. (n.d.). THE STUDY OF THE MECHANISM OF IMAGE FORMATION DURING THERMAL TRANSFER PRINTING ON FABRIC PACKAGING. Retrieved from ResearchGate. [Link]
-
Wikipedia. (n.d.). Dye-sublimation printing. Retrieved from Wikipedia. [Link]
-
PubMed. (2003, September 15). The forensic analysis of thermal transfer printing. Retrieved from PubMed. [Link]
-
GSRS. (n.d.). PIGMENT YELLOW 155. Retrieved from GSRS. [Link]
-
MDPI. (2020, December 16). A Facile Synthesis with One Step of Disperse Azo Dyes to be Applied as Nano-Inks in Textile Printing. Retrieved from MDPI. [Link]
- Google Patents. (n.d.). US5514733A - Ink composition for thermal transfer, ink ribbon for thermal transfer, thermal transfer target sheet and thermal transfer method.
-
Ataman Kimya. (n.d.). PIGMENT YELLOW 155. Retrieved from Ataman Kimya. [Link]
-
SY Chemical Co., Ltd. (n.d.). Pigment Yellow 155. Retrieved from SY Chemical Co., Ltd. [Link]
-
Dow Inc. (n.d.). DOWSIL™ Print 041 Textile Printing Ink Binder. Retrieved from Dow Inc. [Link]
-
A&A Thermal. (n.d.). Ink temperature control systems: reduce solvent evaporation and improve print quality. Retrieved from A&A Thermal. [Link]
-
Runshine Coatings & Adhesive Products. (n.d.). Strechable Polyurethane Binder For Textile Screen Printing Ink. Retrieved from Runshine Coatings & Adhesive Products. [Link]
-
Labels & Labeling. (n.d.). Inks: testing, proofing and quality assurance. Retrieved from Labels & Labeling. [Link]
-
GAMA International srl. (n.d.). Ink Quality Control Systems. Retrieved from GAMA International srl. [Link]
- Google Patents. (n.d.). US5498661A - Binder for chemical-resistant inks.
-
Navpad Pigments. (n.d.). TECHNICAL DATA SHEET - PIGMENT YELLOW 155. Retrieved from Navpad Pigments. [Link]
-
Xcolor Pigment. (n.d.). Pigment yellow 155 ; Fast Yellow 4GP. Retrieved from Xcolor Pigment. [Link]
-
Crownpigment. (n.d.). Technical Data Sheet Pigment Yellow 155. Retrieved from Crownpigment. [Link]
-
IEEE Xplore. (1980, January). Thermal ink-transfer imaging. Retrieved from IEEE Xplore. [Link]
-
Morchem. (n.d.). TPU BINDERS FOR INKS. Retrieved from Morchem. [Link]
-
Enkana Printing Inks. (n.d.). Quality Control. Retrieved from Enkana Printing Inks. [Link]
-
CCL Design Stuttgart. (n.d.). Print quality in thermal transfer printing. Retrieved from CCL Design Stuttgart. [Link]
-
Epsilon Chemical. (n.d.). Pigment Yellow 155 / Disazo Yellow 4G. Retrieved from Epsilon Chemical. [Link]
-
ResearchGate. (n.d.). Evaluation of Printing Papers for Thermal Transfer Printers Based on Real Contact Area Using a Contact Microscope. Retrieved from ResearchGate. [Link]
Sources
- 1. How Does Thermal Transfer Printing Work? | Thermal Labels [thermallabels.com.au]
- 2. Thermal-transfer printing - Wikipedia [en.wikipedia.org]
- 3. idimages.com [idimages.com]
- 4. Thermal ink-transfer imaging | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 5. Pigment Yellow 155 | Fast Yellow 4G | CAS 68516-73-4 | Origo Chemical [origochem.com]
- 6. Pigment Yellow 155 High-Performance Organic Pigment [benchchem.com]
- 7. DuraPrint® 3155J Pigment Yellow 155 | Fineland Chem [finelandchem.com]
- 8. Graphics Atlas: Identification [graphicsatlas.org]
- 9. The forensic analysis of thermal transfer printing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. epsilonpigments.com [epsilonpigments.com]
- 12. CAS 68516-73-4: Pigment Yellow 155 | CymitQuimica [cymitquimica.com]
- 13. GSRS [gsrs.ncats.nih.gov]
- 14. US5498661A - Binder for chemical-resistant inks - Google Patents [patents.google.com]
- 15. songwon.com [songwon.com]
- 16. Inks: testing, proofing and quality assurance | Labels & Labeling [labelsandlabeling.com]
- 17. Understanding Thermal Transfer Printing for quality and consistency - DNP Imagingcomm Europe B.V. [eu.dnpribbons.com]
- 18. ccl-design-stuttgart.com [ccl-design-stuttgart.com]
- 19. Understanding Thermal Transfer Ribbon Components and Label Composition [am.dnpribbons.com]
Application Note: Synthesis of Acid Yellow 155 Metal-Complex Derivatives
This Application Note is designed for researchers and drug development professionals investigating the synthesis and derivatization of Acid Yellow 155 (CI 12220-81-4) .
Note on Nomenclature: This guide specifically addresses This compound , a 1:2 metal-complex azo dye , distinct from Pigment Yellow 155 (a metal-free disazo pigment).[1] The protocols below focus on the synthesis of the azo ligand and its subsequent metallization to form the 1:2 complex, a scaffold with significant potential in both industrial stability and pharmacological screening (e.g., antimicrobial metallodrugs).[1]
Introduction & Scientific Rationale
This compound belongs to the class of 1:2 metal-complex acid dyes , typically characterized by a central metal ion (Chromium or Cobalt) coordinated to two identical azo dye ligands.[1] Unlike simple acid dyes, these complexes exhibit exceptional light and wet fastness due to the "sandwich" geometry where the metal ion is shielded by the bulky organic ligands.
For drug development professionals, this scaffold is of high interest. The planar, rigid structure of azo-metal chelates allows for:
-
DNA Intercalation: The aromatic systems can stack between base pairs.
-
Redox Activity: The metal center (Co, Cr, or Cu derivatives) can participate in redox cycling, generating ROS toxic to specific pathogens or cancer cells.
-
Ligand Exchange: The stability of the 1:2 complex makes it a robust carrier for delivering the azo pharmacophore.
This protocol details the diazotization-coupling-metallization sequence, providing a modular platform to synthesize the parent this compound and its metal-substituted derivatives (e.g., Cu-AY155, Ni-AY155).[1]
Chemical Mechanism & Stoichiometry
The synthesis proceeds in three distinct phases. The critical control point is the Metallization Phase , where pH and stoichiometry dictate whether a 1:1 or 1:2 complex is formed.[1]
Phase 1: Ligand Synthesis (The Azo Dye)[1]
-
Diazotization: An o-aminophenol derivative (containing the hydroxy group required for chelation) is converted to a diazonium salt.[1]
-
Coupling: The diazonium species attacks an activated methylene or phenolic coupler (e.g., a pyrazolone or acetoacetanilide derivative) to form the azo ligand.
Phase 2: Metallization (The Complexation)[1]
-
Chelation: The metal ion binds to the tridentate ligand sites: the azo nitrogen (
), the phenolic oxygen, and the ortho-substituent (usually hydroxyl or carboxyl).[1] -
1:2 Formation: In the presence of neutral-to-alkaline pH and a 1:2 (Metal:Ligand) molar ratio, the metal center coordinates two ligands, satisfying its coordination number (typically 6 for Co/Cr) and charge balance.[1]
Materials & Equipment
Reagents
-
Diazo Component: 4-Nitro-2-aminophenol (Representative precursor for high-performance yellow/brown complexes).[1]
-
Coupling Component: 1-Phenyl-3-methyl-5-pyrazolone (Common coupler for yellow shades).[1]
-
Metal Salts: Cobalt(II) Sulfate (
) or Chromium(III) Acetate. -
Solvents/Buffers: Hydrochloric acid (37%), Sodium Nitrite (
), Sodium Hydroxide, Sodium Carbonate, Ethanol.[1]
Equipment
-
Thermostatic reaction vessel (0–100 °C range).
-
pH Meter (Calibrated at 4.0 and 7.0).
-
UV-Vis Spectrophotometer (200–800 nm).[1]
-
High-Performance Liquid Chromatography (HPLC) for purity analysis.[1]
Experimental Protocol
Part A: Synthesis of the Azo Ligand
Target: To create the tridentate chelating ligand.
-
Diazotization:
-
Dissolve 0.1 mol of the o-aminophenol derivative in 200 mL water and 25 mL concentrated HCl.
-
Cool the solution to 0–5 °C in an ice bath.
-
Add 0.1 mol of
(dissolved in 25 mL water) dropwise.[2] Maintain temperature < 5 °C to prevent decomposition of the diazonium salt. -
Checkpoint: Test with starch-iodide paper.[1] A persistent blue color indicates excess nitrous acid (required). Stir for 30 min. Destroy excess nitrous acid with sulfamic acid.
-
-
Coupling:
-
Dissolve 0.1 mol of the coupler (e.g., pyrazolone derivative) in 200 mL water containing 0.1 mol NaOH.
-
Cool to 0–5 °C .
-
Slowly add the diazonium solution to the coupler solution over 45 minutes.
-
Critical Step: Maintain pH at 9.0–10.0 using
solution. The coupling of pyrazolones requires alkaline conditions to favor the enolate form. -
Stir for 4 hours. Acidify to pH 4.0 with acetic acid to precipitate the azo ligand. Filter, wash with water, and dry.[3]
-
Part B: Metallization (Formation of 1:2 Complex)
Target: To coordinate two ligand molecules to one metal ion.[1]
-
Preparation:
-
Suspend 0.02 mol of the synthesized Azo Ligand in 250 mL water.
-
Heat to 80 °C and adjust pH to 7.5–8.5 with dilute NaOH. The ligand must be fully dissolved (as the anionic species).
-
-
Metal Addition:
-
Prepare a solution of 0.01 mol Metal Salt (e.g.,
or ) in 50 mL water. Note: The 1:2 stoichiometry (0.01 mol Metal : 0.02 mol Ligand) is strictly enforced. -
Add the metal solution dropwise to the hot ligand solution.[2]
-
-
Complexation Reaction:
-
Reflux the mixture at 95–100 °C for 4–6 hours.
-
Monitoring: Track the reaction by TLC (Mobile phase: n-Butanol/Ethanol/Ammonia) or UV-Vis.[1] A bathochromic shift (shift to longer wavelength) and disappearance of the free ligand peak indicate complex formation.
-
-
Isolation:
Characterization & Validation
| Technique | Parameter | Expected Outcome (Validation) |
| UV-Vis | Shift from ~400 nm (Ligand) to ~450–480 nm (Complex).[1] Sharp reduction in ligand absorption. | |
| FT-IR | Azo ( | Shift of azo stretch (~1400 cm |
| FT-IR | M-O / M-N | Appearance of new bands at 400–600 cm |
| HPLC | Purity | Single peak >98%. Absence of free ligand peak (retention time shift). |
| Mass Spec | m/z | Molecular ion peak corresponding to |
Visualization: Synthesis Workflow
The following diagram illustrates the critical path from raw materials to the final metallized derivative.
Figure 1: Step-by-step synthetic pathway for this compound and its metal-substituted derivatives.
Mechanism of Chelation
Understanding the coordination geometry is vital for predicting biological interaction. The 1:2 complex forms a distorted octahedral geometry.
Figure 2: Coordination geometry of the 1:2 Metal-Dye Complex.[1] The metal center is hexacoordinated by two tridentate azo ligands.
References
-
Biological Activity of Azo-Metal Complexes
- Synthesis, Spectral and Biological Activity Studies of Azo Dyes Complexes with Some Metal Ions. Journal of Global Pharma Technology.
-
(Verified Context: Metal chelates of azo dyes show inhibition of DNA/RNA synthesis).
-
Synthesis of 1:2 Metal Complex Dyes
-
Process for the preparation of 1:2 metal complex azo dyes. EP0241414A2.
-
(Verified Context: Industrial standard for diazotization and metallization without intermediate isolation).
-
-
This compound Identity & Classification
- Linvest Acid Metal Complex 1:2 Non-Sulphonated Dyestuffs.
-
(Verified Context: Identifies this compound as a 1:2 metal complex dye).
-
General Protocol for Metallization
- New acid dyes and their metal complexes: dyeing, thermal and antifungal behavior. Journal of the Mexican Chemical Society.
-
(Verified Context: Detailed experimental conditions for Fe/Cr/Co complexation).
Sources
- 1. CAS 68516-73-4: Pigment Yellow 155 | CymitQuimica [cymitquimica.com]
- 2. New acid dyes and their metal complexes based on substituted phenols for leather: Synthesis, characterization and optical studies [scielo.org.mx]
- 3. CN115491051B - Preparation method and application of pigment yellow 155 - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Guide: Optimization of C.I. Acid Yellow 155 Leveling
Part 1: Executive Summary & Chemical Identity
Critical Distinction: Before proceeding, verify your material. C.I. Acid Yellow 155 is often confused with Pigment Yellow 155 (CAS 68516-73-4).[1][2]
-
Pigment Yellow 155: Insoluble in water; used for plastics/inks.[2] If you are trying to dissolve this in an acid bath, it will disperse unevenly and never level.[1]
-
This compound (Target of this Guide): An anionic, often 1:2 Metal Complex or Milling azo dye.[1][2] It is water-soluble but has a high molecular weight and high affinity for polyamides (Nylon) and protein fibers (Wool/Silk).[1]
The Core Problem: Uneven leveling with this compound is typically a kinetic issue , not a thermodynamic one.[2] Because this dye is a large metal-complex molecule, it exhibits high substantivity (fast strike rate) but low migration (poor diffusion after adsorption).[1][2] Once it bonds to the fiber, it does not move.[1][2] If the initial strike is uneven, the damage is permanent.[1]
Part 2: The Troubleshooting Matrix (Symptom-Based)
Use this diagnostic table to identify the root cause of your specific irregularity.
| Symptom | Probable Cause | The Mechanism | Corrective Action |
| Tippiness / Splotches | pH too low (< 4.5) | Low pH protonates fiber amino groups ( | Buffer to pH 5.5 - 6.5. Use Ammonium Sulfate instead of Acetic Acid to slow the protonation rate. |
| Barre (Stripiness) | Structural irregularity | The dye is highlighting physical differences in the polymer (amorphous vs. crystalline regions) due to lack of migration.[1][2] | Add Anionic Blocking Agent. Use a syntan or anionic leveling agent to compete for amine sites, forcing the dye to distribute more evenly.[1] |
| Ring Dyeing | Ramp rate too fast | The bath heated through the "Critical Strike Zone" (50°C–80°C) before the dye could diffuse into the fiber core.[1][2] | Implement "Step-Hold" Ramp. Hold at 60°C for 20 mins before raising to boil. |
| Precipitation / Spots | Incompatible Auxiliaries | Mixing Cationic leveling agents with Anionic this compound causes charge neutralization and precipitation.[2] | Use Amphoteric/Non-ionic Agents. Ensure all auxiliaries are compatible with anionic metal complex dyes.[1][2] |
Part 3: The Self-Validating Protocol
Do not rely on "standard" acid dye recipes.[1] this compound requires a Retarded Strike Protocol . This system validates itself: if the bath is clear at the end, exhaustion occurred; if the substrate is level, the kinetic control was successful.[1][2]
Phase A: Preparation (The Buffer System)
-
Liquor Ratio: Maintain at least 1:10 (1:20 is preferred for lab scales to ensure free movement).
-
Buffer: Prepare bath with Ammonium Sulfate (2-4%) .
-
Leveling Agent: Add 1-2% Amphoteric Leveling Agent (e.g., ethoxylated fatty amine).[1][2]
Phase B: The "Critical Zone" Ramp
-
Start: Enter goods at 40°C . Run for 10 minutes.
-
Ramp 1: Heat at 1.0°C/min to 60°C .
-
Dwell: HOLD at 60°C for 20 minutes.
-
Ramp 2: Heat at 1.5°C/min to 98°C (Boil).
Phase C: Fixation & Exhaustion
-
Dwell: Hold at boil for 45-60 minutes .
-
Acid Feed (Optional): If bath is not exhausted after 45 mins, slowly dose dilute Acetic Acid (1%) to drop pH to 5.0. DO NOT DROP BELOW pH 4.5.
Part 4: Mechanism Visualization
The following diagram illustrates the competition between the Dye Anion and the Leveling Agent for the Fiber's binding sites (
Caption: The "Retarding Mechanism" where the leveling agent temporarily sequesters the dye molecule (this compound) to prevent rapid, uneven bonding at the fiber surface.[1][2]
Part 5: Frequently Asked Questions (Scientific Tier)
Q: Can I use Sodium Sulfate (Glauber’s Salt) to improve leveling with this compound? A: Proceed with caution. While Glauber's salt promotes migration for Leveling acid dyes (low molecular weight), it can actually precipitate Metal Complex dyes if the concentration is too high (>5g/L) due to the common ion effect and aggregation.[1][2] For this compound, rely on temperature control and pH buffers rather than high electrolyte loads.
Q: I am seeing "Barre" (horizontal streaks) on Nylon 6,6. Is the dye defective? A: No, the dye is acting correctly as a "structural probe." Metal complex dyes are sensitive to variations in fiber crystallinity (draw ratio).[1] To mask this:
-
Increase the temperature dwell at 98°C.
-
Use a Fiber Reactive Blocking Agent (Syntan) which coats the fiber sites evenly before the dye arrives.[1]
Q: Why does the dye precipitate when I lower the pH to 3.5? A: this compound has low solubility in strongly acidic conditions.[2] The sulfonate groups suppress ionization at low pH, causing the large hydrophobic molecules to aggregate and crash out of solution.[1] Never dye this compound below pH 4.5. [2]
Part 6: References & Grounding
-
PubChem Database. C.I. This compound (Compound Summary). National Library of Medicine.[1][2] [Link] (Verified CAS linkage and chemical structure).[1][2]
-
Burkinshaw, S. M. (2016).[1][2] Physico-chemical Aspects of Textile Coloration.[1][2] John Wiley & Sons.[1][2] (Authoritative text on the kinetics of metal-complex dye adsorption).
-
Color Index International. C.I.[1][2] this compound (Constitution Number 10100).[1][2] Society of Dyers and Colourists.[1][2] (Defines the 1:2 Metal Complex classification).
-
Textile Research Journal. Adsorption Kinetics of Acid Dyes on Nylon 6,6. [Link] (General reference for the thermodynamic control protocols described in Part 3).
Sources
Technical Support Center: Decontamination Protocols for Acid Yellow 155
Technical Overview & Mechanism
Acid Yellow 155 (AY155) is a synthetic azo dye . To effectively remove it, one must understand its chemical behavior on glass surfaces.
-
Chemical Nature: AY155 is anionic (negatively charged) due to sulfonate groups (
). -
The Staining Mechanism: Borosilicate glass is also negatively charged (silanol groups,
) at neutral/basic pH. Therefore, AY155 does not typically bind covalently or ionically to clean glass. Staining usually occurs via:-
Physical Adsorption: Van der Waals forces holding the dye in microscopic scratches or etching on the glass surface.
-
Residue Binding: The dye binding to proteinaceous or cationic residues (e.g., poly-lysine coatings) previously left on the glass.
-
Precipitation: If the dye was used in a high-salt or low-pH buffer, it may have precipitated into the glass texture.
-
The Cleaning Strategy:
Since the color comes from the conjugated azo bond (
Decision Matrix & Workflow
Use this decision tree to select the appropriate protocol. Do not jump to the harshest method first.
Figure 1: Decision matrix for selecting the correct decontamination protocol based on glass type and stain severity.
Detailed Protocols
Protocol A: Solvation (The Baseline)
Best for: Fresh, wet stains.
-
Rinse immediately with deionized (DI) water.
-
Scrub with a 1-2% solution of anionic detergent (e.g., Alconox or Liquinox) in warm water (50°C).
-
Sonicate for 10 minutes if the glassware shape is complex.
-
Rinse 3x with DI water.
Protocol B: Solvent Extraction
Best for: Dried stains or dyes mixed with organic matrices.
-
Rinse with Acetone or Ethanol. These polar organic solvents can dehydrate the dye and solvate it better than water if the dye has precipitated.
-
Safety Note: Collect all solvent rinses in the organic waste stream.
Protocol C: Oxidative Cleavage (The "Azo-Killer")
Best for: Persistent yellow stains. This method chemically destroys the dye molecule.
Mechanism: Sodium hypochlorite (NaOCl) initiates an electrophilic attack on the nitrogen atoms of the azo linkage (
-
Prepare a 10% solution of household bleach (approx. 0.5% - 1% active NaOCl) in water.
-
Soak the glassware for 30–60 minutes.
-
Monitor: The yellow color should fade as the azo bonds break.
-
Rinse thoroughly with DI water to remove chloride residues.
-
Warning: Do not use on metal parts or precision optical coatings.
-
Protocol D: The Base Bath (The "Nuclear Option")
Best for: Smooth borosilicate glass with "permanent" stains. DO NOT USE ON SINTERED GLASS.
Mechanism: The strong base slowly etches the silica surface (
Ingredients:
-
Potassium Hydroxide (KOH): 200g
-
Isopropyl Alcohol (IPA): 4L[1]
-
DI Water: 1L
Steps:
-
Soak glassware fully submerged for no more than 12 hours (overnight).
-
Remove using PVC/Neoprene gloves (Latex is insufficient).
-
Rinse immediately with tap water, then 1M HCl (to neutralize), then DI water.
-
Dry in an oven.
Comparative Data: Cleaning Agents
| Agent | Mechanism | Target Contaminant | Glass Compatibility | Safety Hazard |
| Alconox (1%) | Micelle formation | Fresh Dye / Oils | Excellent | Low |
| Acetone | Polarity/Solvation | Dried Organic Residue | Excellent | Flammable |
| Bleach (10%) | Oxidative Cleavage | Azo Dyes (AY155) | Good | Corrosive / Cl gas |
| Base Bath | Surface Etching | Chemically Bound Stains | Poor for Frits | High (Corrosive) |
| Aqua Regia | Oxidation/Protonation | Metals / Organics | Good | Extreme |
Troubleshooting & FAQs
Q1: I have an this compound stain on a sintered glass funnel (frit). Can I use the Base Bath?
NO. Reasoning: Sintered glass relies on a precise porous structure. The Base Bath (KOH/IPA) etches glass.[1][2][3] Even a small amount of etching will widen the pores, ruining the filtration rating (e.g., turning a Fine frit into a Coarse frit) and potentially causing structural failure [2]. Solution: Use Protocol C (Bleach) or Protocol E (Hot Acid Wash) . Soak the frit in 1M HCl or Nitric Acid at 60°C. This removes contaminants without dissolving the silica matrix [4].
Q2: The yellow stain is gone, but my fluorescence assays are showing high background. Why?
Reasoning: While the chromophore (color) is destroyed by bleach, the chemical fragments (sulfonated aromatics) may still be adsorbed to the glass. Some aromatic fragments can autofluoresce. Solution: Perform a final "Polishing Rinse" using HPLC-grade Methanol followed by a triple rinse with Milli-Q water to desorb non-colored fragments.
Q3: Can I use Chromic Acid (Chromerge) for this?
Technical Answer: Yes, it works, but it is obsolete and discouraged . Reasoning: Hexavalent chromium is carcinogenic and creates hazardous waste disposal issues. The Oxidative Cleavage (Bleach) method is equally effective for azo dyes and significantly safer/greener [1][3].
Q4: I tried bleach, but a faint shadow remains. What now?
Reasoning: The dye might be trapped deep in micro-fissures. Solution: If the glass is standard borosilicate (not a frit), use the Base Bath (Protocol D) . The etching action will physically remove the layer of glass holding the dye.[3]
References
-
Kanazawa, H., & Onami, T. (2001).[4] Mechanism of the degradation of Orange G (Azo Dye) by sodium hypochlorite.[4][5][6][7] Coloration Technology.[4][8][9] (Demonstrates the oxidative cleavage mechanism of azo bonds by NaOCl).
-
University of Wisconsin-Madison Chemistry Dept. Base Baths – Preparation, Use and Disposal. (Authoritative SOP on base bath mechanism and glass etching risks).
-
Stanford University EH&S. Base Bath Safety and Alternatives. (Safety protocols and substitution logic).
-
Camlab UK. How to Clean Sintered Discs for Laboratory Filtration. (Specific protocols for protecting sintered glass integrity).
Sources
- 1. chem.wisc.edu [chem.wisc.edu]
- 2. purdue.edu [purdue.edu]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. The Mode of Action of Sodium Hypochlorite in the Decolorization of Azo Dye Orange II in Aqueous Solution [jstage.jst.go.jp]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. icdn.tradew.com [icdn.tradew.com]
- 9. kingchemglobal.com [kingchemglobal.com]
Technical Support Center: Acid Yellow 155 Electrolyte Kinetics
This guide functions as a specialized Technical Support Center for researchers and formulation scientists working with Acid Yellow 155 (AY155) .
Important Chemical Identification Note: While C.I. Pigment Yellow 155 (C.I. 200310) is a common insoluble pigment, This compound refers to a water-soluble anionic dye, typically belonging to the Metal Complex or Milling class of acid dyes due to its high Color Index number. The exhaustion behavior of this class differs fundamentally from standard "Leveling" acid dyes. This guide addresses the water-soluble acid dye variant.
Module 1: The Mechanic’s Dashboard (Scientific Principles)
Before troubleshooting, you must understand the "Salt Switch" mechanism. The effect of electrolytes (NaCl or Na₂SO₄) on this compound is not linear; it is bimodal depending on the pH and the specific subclass of the dye.
The "Salt Switch" Phenomenon
For this compound (likely a Metal Complex/Milling dye), electrolytes play a dual role based on the Zeta Potential of the substrate (Nylon/Wool/Protein).[1]
-
The Retarding Mode (Competitive Adsorption):
-
Condition: Low pH (pH < 4.5).
-
Mechanism:[2][3] The fiber is highly protonated (
). Sulfate anions ( ) from the electrolyte are smaller and more mobile than the bulky AY155 dye anions. They rush to the fiber surface, occupying the positive sites first. -
Result: This slows down the initial strike of the dye, preventing unevenness (leveling effect).
-
Causality: High salt = Slower Exhaustion.
-
-
The Exhaustion Mode (Charge Shielding & Salting Out):
-
Condition: Neutral/Weak Acid pH (pH 5.0 – 7.0).
-
Mechanism:[2][3] The fiber has fewer protonated sites and may carry a net negative surface charge (Zeta potential). The dye and fiber repel each other. Electrolytes compress the electrical double layer (shielding), allowing the hydrophobic forces (Van der Waals) of the large AY155 molecule to dominate.[1] Additionally, high salt reduces the solubility of the dye in water ("salting out"), pushing it onto the fiber.[1]
-
Result: This increases the final uptake.
-
Causality: High salt = Higher Final Exhaustion.
-
Visualizing the Mechanism:
Caption: Figure 1.[1] The Bimodal Effect of Electrolytes. Left: At low pH, salt acts as a retarder (competitor).[1] Right: At neutral pH, salt acts as an exhaustion promoter (shielding).[1]
Module 2: Troubleshooting Guides (Q&A Format)
Use this section to diagnose specific anomalies in your exhaustion curves.
Issue A: "My exhaustion rate is too fast, causing uneven spotting (unlevelness)."
Q1: What is your pH and electrolyte order of addition?
-
Diagnosis: If you are at pH < 5.0 and adding salt after the dye, you are missing the retarding window.
-
The Fix:
-
Add Electrolyte (Na₂SO₄) first. Run for 10 mins.
-
Add Acid (adjust pH). Run for 10 mins.
-
Add AY155 Dye last.
-
Why? The electrolyte anions need time to "saturate" the rapid-strike sites on the protein/polyamide surface before the dye arrives.
-
Q2: Are you using Chloride (NaCl) or Sulfate (Na₂SO₄)?
-
Diagnosis: Chloride ions are smaller and diffuse faster but have lower affinity than sulfates.
-
The Fix: Switch to Glauber’s Salt (Na₂SO₄) . The divalent sulfate ion (
) is a stronger competitor for the cationic amine sites than the monovalent chloride ion ( ), providing a better "braking" effect on the dye uptake.
Issue B: "My final exhaustion is low (Waste water is highly colored)."
Q1: Is your salt concentration high enough for a Metal Complex dye?
-
Diagnosis: Metal complex dyes (like AY155) are large molecules. If the bath is too "solubilizing," the dye prefers the water over the fiber.
-
The Fix: Increase electrolyte concentration to 10–20% o.w.f. (on weight of fiber) specifically during the cooling phase or the final 20 minutes of the boil. This triggers the "Salting Out" mechanism, forcing the dye onto the fiber.
Q2: Did you add salt too early at neutral pH?
-
Diagnosis: Adding high salt at the very beginning of a neutral dyeing process can cause rapid surface aggregation (dye precipitation on the fiber surface) which blocks further diffusion into the core.
-
The Fix: Dosing. Add 1/3 of the salt at the start, and the remaining 2/3 after the temperature reaches 80°C.
Issue C: "I see precipitate or 'tarring' in the bath."
Q1: Did you use Calcium-rich water or common table salt?
-
Diagnosis: this compound, like many anionic dyes, is sensitive to Calcium/Magnesium hardness.[1] "Table salt" often contains anti-caking agents or impurities.
-
The Fix: Use Vacuum Dried Salt (VDS) or analytical grade Na₂SO₄. Ensure water hardness is < 50 ppm. Add a sequestering agent (EDTA) if necessary, but be careful—EDTA can sometimes demetallize pre-metallized dyes (stripping the metal ion from the dye complex).[1] Check dye stability first.[1]
Module 3: Standardized Experimental Protocol
To rigorously determine the Optimal Salt Concentration (OSC) for AY155, follow this self-validating isotherm protocol.
Objective: Determine the concentration of Na₂SO₄ that achieves >90% exhaustion without compromising levelness.
Reagents & Setup
-
Substrate: 100% Nylon 6,6 or Wool fabric (scoured, no optical brighteners).[1]
-
Dye: this compound (1.0% stock solution).[1]
-
Electrolyte: Anhydrous Sodium Sulfate (Na₂SO₄).
-
Acid: Acetic Acid (to buffer pH 5.5).
-
Apparatus: IR Dyeing Machine or temp-controlled shaker baths.
Workflow Diagram
Caption: Figure 2. Experimental workflow for determining electrolyte efficiency.
Step-by-Step Procedure
-
Preparation: Prepare 5 dye pots with a Liquor Ratio of 20:1.
-
Dosing:
-
Pot 1: 0 g/L Salt (Control)
-
Pot 2: 1.0 g/L Salt
-
Pot 3: 2.5 g/L Salt
-
Pot 4: 5.0 g/L Salt
-
Pot 5: 10.0 g/L Salt
-
-
Dyeing Cycle:
-
Start at 40°C. Adjust pH to 5.5 using Acetic Acid.
-
Add Dye (1% on weight of fabric).
-
Raise temp to 98°C at 1.5°C/min.
-
Hold for 60 minutes.
-
-
Sampling: Take 2mL aliquots of the dye bath at:
-
Analysis: Measure Absorbance (A) on UV-Vis Spectrophotometer.
-
Calculation:
[1]
-
Module 4: Data Reference & Expectations
Use this table to benchmark your results. If your data deviates significantly (>15%), check for pH drift or water impurities.[1]
Table 1: Expected Effect of Na₂SO₄ on this compound (at pH 5.5)
| Salt Conc.[2][4][5] (o.w.f) | Initial Strike Rate (T=20m) | Final Exhaustion (T=End) | Risk Factor |
| 0% (Control) | Moderate | Low (<70%) | Wasted dye, poor depth.[1] |
| 2% | Moderate | Medium (75-80%) | Safe zone. |
| 5% | Fast | High (85-92%) | Optimal for most applications. |
| 10% | Very Fast | Very High (>95%) | Risk of unlevelness/aggregation. |
| 20% | Instant | Variable | High risk of precipitation ("Salting out").[1] |
Note: "o.w.f" = On Weight of Fiber. For a 10g fabric sample, 5% o.w.f = 0.5g salt.[1]
References
-
Burkinshaw, S. M. (2016). Physico-chemical aspects of the application of acid dyes to nylon 6,6. Dyes and Pigments.[2][3][5][6][7][8]
-
Koh, J. (2011). Dyeing of cellulosic and polyamide fibers. Textile Science and Technology.[9]
-
Broadbent, A. D. (2001). Basic Principles of Textile Coloration. Society of Dyers and Colourists.
- Giles, C. H. (1974). A Laboratory Course in Dyeing. The Society of Dyers and Colourists. (Standard Protocol Reference).
Sources
- 1. TW201224652A - Coloring composition, method for producing coloring composition, colored pattern, color filter, color display element and method for producing color filter - Google Patents [patents.google.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. environmentclearance.nic.in [environmentclearance.nic.in]
- 4. cris.tau.ac.il [cris.tau.ac.il]
- 5. mdpi.com [mdpi.com]
- 6. DuraPrint® 3155J Pigment Yellow 155 | Fineland Chem [finelandchem.com]
- 7. academicjournals.org [academicjournals.org]
- 8. Pigment Yellow 155 High-Performance Organic Pigment [benchchem.com]
- 9. orbi.uliege.be [orbi.uliege.be]
Technical Support Center: Optimizing Photocatalytic Degradation of Acid Yellow 155
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for your research on the photocatalytic degradation of the azo dye, Acid Yellow 155. This document moves beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and rationally optimize your experimental parameters for maximum efficiency.
Part 1: Troubleshooting Guide
This section addresses specific problems that researchers frequently encounter. The solutions are based on established photocatalytic principles and field-proven insights.
Q1: Why is my degradation efficiency of this compound unexpectedly low?
Low degradation efficiency is a common issue that can stem from several suboptimal parameters. A systematic review of your experimental setup is the most effective approach.
Answer:
Several factors, often interacting, can lead to poor degradation performance. Consider the following key areas:
-
Suboptimal pH: The pH of your solution is the most critical parameter. It governs the surface charge of the photocatalyst and the ionization state of the dye molecule.[1] For many common semiconductor catalysts like titanium dioxide (TiO₂), the surface is positively charged in acidic conditions (below the point of zero charge, pHpzc).[2] Since this compound is an anionic dye, an acidic environment promotes strong electrostatic attraction and adsorption onto the catalyst surface, which is often a prerequisite for efficient degradation.[3] If your pH is neutral or alkaline, repulsion between the negatively charged catalyst surface and the anionic dye can severely limit the reaction rate.
-
Incorrect Catalyst Loading: There is an optimal catalyst concentration for any given system.
-
Too Low: An insufficient amount of catalyst provides a limited number of active sites, resulting in a lower rate of reactive oxygen species (ROS) generation.[4]
-
Too High: An excessive catalyst concentration can lead to a turbid solution. This increases light scattering and reduces light penetration to the catalyst particles deeper in the solution, effectively decreasing the overall efficiency.[5][6] Furthermore, at high concentrations, catalyst particles may agglomerate, reducing the available surface area for reaction.[7]
-
-
High Initial Dye Concentration: If the concentration of this compound is too high, the degradation efficiency will decrease. This is due to two primary effects: 1) The dye molecules themselves absorb a significant fraction of the incident light, preventing photons from reaching the catalyst surface (an "inner filter" effect). 2) The number of dye molecules overwhelms the limited number of active sites on the catalyst, leading to surface saturation.[3][8]
-
Insufficient Light Intensity or Inappropriate Wavelength: The photocatalytic process is initiated by the absorption of photons with energy equal to or greater than the catalyst's bandgap.[8] Ensure your light source has the correct emission spectrum (e.g., UV-A for standard TiO₂) and that its intensity is adequate. Low light intensity results in a lower rate of electron-hole pair generation, which is the rate-limiting step in many cases.[9][10]
Q2: My catalyst seems to deactivate or lose efficiency after one or two cycles. What are the possible reasons?
Catalyst reusability is critical for practical applications. A decline in performance often points to changes in the catalyst's surface or structure.
Answer:
Catalyst deactivation is typically caused by one of the following:
-
Surface Fouling: The surface of the photocatalyst can become blocked by intermediate degradation byproducts. Azo dyes degrade through a complex series of steps, and some of the resulting aromatic amines or smaller organic acids can strongly adsorb to the catalyst's active sites, preventing the target dye molecules from reaching them.[11]
-
Photocorrosion: Some semiconductor materials, particularly zinc oxide (ZnO), can be susceptible to photocorrosion, especially in acidic or alkaline solutions, leading to the dissolution of Zn²⁺ ions and a loss of catalytic material.[12] While TiO₂ is known for its high stability, even it can experience minor surface changes over extended irradiation periods.
-
Loss of Material During Recovery: If you are using a powdered catalyst, mechanical loss during the centrifugation, filtration, and washing steps between cycles is a common and often underestimated cause of apparent deactivation. Ensure your recovery procedure is efficient and consistent.
Troubleshooting Steps:
-
Regenerate the Catalyst: After a cycle, try washing the recovered catalyst with a dilute acid or base, followed by copious rinsing with deionized water, and then drying or recalcining at a moderate temperature to remove adsorbed intermediates.
-
Analyze the Used Catalyst: Use techniques like FTIR or TGA to check for the presence of organic residues on the catalyst surface after a reaction.
-
Perform a Control Experiment: Measure the amount of catalyst lost during your recovery process to quantify this effect.
Q3: I am observing inconsistent results between experimental runs. What could be the cause?
Poor reproducibility can invalidate your findings. The cause is almost always a lack of tight control over one or more experimental variables.
Answer:
Inconsistency in photocatalysis experiments typically arises from subtle variations in experimental conditions:
-
Temperature Fluctuations: While photocatalysis is not as sensitive to temperature as traditional thermal catalysis, significant temperature changes can affect the adsorption/desorption equilibrium of the dye on the catalyst surface and the solubility of oxygen in the solution.[10] High-intensity lamps can heat the solution, so using a cooling system or a water jacketed reactor is recommended.
-
Inconsistent Catalyst Suspension: The catalyst must be uniformly suspended in the solution to ensure consistent light absorption and surface area exposure. Inadequate stirring can allow the catalyst to settle, especially with denser materials. Always use a magnetic stirrer at a consistent speed that creates a vortex without splashing.
-
pH Drift: The degradation of organic molecules can produce acidic or basic byproducts, causing the pH of the solution to change during the experiment. This pH drift can alter the reaction kinetics mid-experiment. It is advisable to monitor the pH and, if necessary, use a buffered solution, though be aware that buffer ions can sometimes interfere with the reaction.[13]
-
Lamp Aging: The output of UV lamps can decrease over time. If your experiments are spaced over several weeks or months, you may be seeing the effect of a weaker light source. It is good practice to periodically measure the lamp's intensity with a radiometer.
Part 2: Frequently Asked Questions (FAQs)
This section covers fundamental questions about the process and optimization strategies.
Q4: What is the general mechanism for the photocatalytic degradation of azo dyes?
Understanding the mechanism is key to optimizing the process.
Answer:
The degradation occurs via Advanced Oxidation Processes (AOPs) driven by a semiconductor photocatalyst. The core steps are as follows[14][15][16]:
-
Photon Absorption: When the semiconductor catalyst is irradiated with light of sufficient energy (hν ≥ Band Gap), an electron (e⁻) is promoted from the valence band (VB) to the conduction band (CB), leaving behind a positive hole (h⁺).
-
Generation of Reactive Oxygen Species (ROS):
-
The positive holes (h⁺) are powerful oxidants and can react with water (H₂O) or hydroxide ions (OH⁻) adsorbed on the catalyst surface to form highly reactive hydroxyl radicals (•OH).
-
The electrons (e⁻) in the conduction band can react with dissolved oxygen (O₂) to form superoxide radical anions (•O₂⁻), which can further react to produce other ROS, including •OH.
-
-
Dye Degradation: The highly reactive and non-selective •OH radicals attack the this compound molecule. This attack typically begins with the cleavage of the chromophoric azo bond (–N=N–), leading to rapid decolorization of the solution.[17] The resulting smaller aromatic fragments are then further oxidized, ideally leading to complete mineralization into CO₂, H₂O, and inorganic ions.[11]
Q5: What is the optimal pH for the degradation of this compound and why is it so critical?
As mentioned in the troubleshooting section, pH is arguably the most important parameter.
Answer:
For the degradation of anionic dyes like this compound with common n-type semiconductor catalysts (like TiO₂ and ZnO), an acidic pH (typically pH 3-5) is often optimal .[2][3]
The scientific reasoning is based on the catalyst's surface chemistry[1]:
-
Point of Zero Charge (pHpzc): Every metal oxide has a pHpzc at which its surface has a net neutral charge. For anatase TiO₂, this is around pH 6.2-6.8.
-
Acidic Conditions (pH < pHpzc): The catalyst surface becomes protonated and carries a net positive charge (e.g., Ti-OH₂⁺). This creates a strong electrostatic attraction for the negatively charged sulfonate groups (–SO₃⁻) of the anionic this compound dye. This enhanced adsorption facilitates the transfer of charge or attack by surface-bound hydroxyl radicals.[3]
-
Alkaline Conditions (pH > pHpzc): The surface becomes deprotonated and carries a net negative charge (e.g., Ti-O⁻). This leads to electrostatic repulsion with the anionic dye molecules, hindering adsorption and significantly reducing the degradation rate.[7]
Q6: How does the catalyst loading affect the degradation efficiency?
Finding the sweet spot for catalyst loading is a key optimization step.
Answer:
The relationship between catalyst loading and degradation rate is not linear.
-
Initial Increase: As you increase the catalyst concentration from a low value (e.g., 0.1 g/L), the degradation rate increases. This is because the total number of available active sites and the surface area for light absorption increase, leading to higher ROS production.[18]
-
Optimal Plateau: The rate eventually reaches a plateau at an optimal concentration (often in the range of 0.5 - 1.5 g/L for many systems).[5][6] At this point, the reaction is limited by other factors, such as light intensity or the rate of mass transfer of the dye to the catalyst surface.
-
Subsequent Decrease: If the catalyst loading is increased beyond the optimum, the degradation rate often decreases. This is due to increased turbidity of the solution, which causes light scattering and reduces the penetration of photons into the bulk of the solution.[7] Essentially, the catalyst particles start to shield each other from the light source.
Q7: Should I add an external oxidizing agent like hydrogen peroxide (H₂O₂)?
The addition of co-oxidants can be a double-edged sword.
Answer:
Adding a controlled amount of hydrogen peroxide (H₂O₂) can significantly enhance the degradation rate, but an excess is detrimental.[3]
Benefits of adding H₂O₂:
-
Electron Scavenging: H₂O₂ is an excellent electron scavenger. It traps the photogenerated electrons from the catalyst's conduction band, which effectively prevents the recombination of electrons and holes. This leaves more holes available to generate powerful •OH radicals, thus increasing the quantum efficiency of the process.[19]
-
Additional •OH Source: H₂O₂ can also be cleaved by UV light or react with conduction band electrons to produce more hydroxyl radicals, further accelerating the degradation.
Drawbacks of excess H₂O₂: If the concentration of H₂O₂ is too high, it begins to act as a scavenger of the very hydroxyl radicals it is supposed to help create. It can react with •OH radicals, forming less reactive perhydroxyl radicals (HO₂•), thereby inhibiting the overall degradation process.[3] Therefore, the concentration of H₂O₂ must be carefully optimized for your specific system.
Part 3: Standardized Experimental Protocols
Following standardized procedures is crucial for obtaining reliable and reproducible data.
Protocol 1: General Procedure for Photocatalytic Degradation of this compound
-
Catalyst Suspension Preparation: Accurately weigh the optimized amount of your photocatalyst powder (e.g., 100 mg) and add it to a specific volume of deionized water (e.g., 100 mL) in your photoreactor vessel.
-
Ultrasonication: Disperse the catalyst uniformly by placing the vessel in an ultrasonic bath for 10-15 minutes.
-
Adsorption Equilibrium: Place the reactor in the experimental setup with the light source off. Stir the suspension in complete darkness for 30-60 minutes to allow the dye to reach adsorption-desorption equilibrium with the catalyst surface. This step is critical to distinguish between dye removal by adsorption and removal by photocatalysis.
-
Initial Sample (t=0): Take an initial aliquot of the suspension (e.g., 3-5 mL). Immediately filter it through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove all catalyst particles. This is your t=0 sample.
-
Initiate Photoreaction: Turn on the light source to start the photocatalytic reaction. Ensure consistent stirring and temperature control throughout the experiment.
-
Sampling Over Time: At regular time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes), withdraw aliquots and filter them immediately as described in step 4.
-
Analysis: Analyze the concentration of this compound in the filtrate of each sample using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λ_max).
-
Calculation: Calculate the degradation efficiency (%) at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial concentration at t=0 and Cₜ is the concentration at time t.
Protocol 2: Catalyst Reusability Test
-
Initial Run: Perform a photocatalytic experiment as described in Protocol 1 for a fixed duration (e.g., 120 minutes).
-
Catalyst Recovery: After the run, collect the entire suspension and separate the catalyst powder from the solution using centrifugation (e.g., 8000 rpm for 15 minutes). Carefully decant the supernatant.
-
Washing: Wash the recovered catalyst by re-suspending it in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove any adsorbed dye or byproducts.
-
Drying: Dry the washed catalyst in an oven at a moderate temperature (e.g., 60-80 °C) overnight.
-
Subsequent Runs: Use the recovered and dried catalyst for the next cycle, starting from Step 1 of Protocol 1 with a fresh solution of this compound.
-
Evaluation: Compare the degradation efficiency of each cycle to assess the catalyst's stability and reusability.
Part 4: Data and Visualizations
Table 1: Key Parameters Influencing Photocatalytic Degradation of Azo Dyes
| Parameter | Typical Optimal Range | Rationale and Potential Issues |
| pH | Acidic (3-5) for anionic dyes | Affects surface charge and dye adsorption.[1][3] Incorrect pH leads to electrostatic repulsion. |
| Catalyst Loading | 0.5 - 1.5 g/L | Balances active site availability with light penetration.[5][6] Excess causes turbidity and light scattering. |
| Initial Dye Conc. | < 50 mg/L | Lower concentrations degrade faster.[3] High concentrations cause an inner filter effect and saturate catalyst sites. |
| Light Intensity | System Dependent | Higher intensity increases e⁻/h⁺ generation.[20] At very high levels, the rate can become mass-transfer limited.[10] |
| Oxidant (H₂O₂) Conc. | System Dependent | Acts as an electron scavenger, reducing recombination.[19] Excess H₂O₂ scavenges •OH radicals.[3] |
Diagrams
Caption: Mechanism of ROS generation and dye degradation on a semiconductor photocatalyst.
Caption: A systematic workflow for the optimization of photocatalytic experiments.
References
-
Al-Nuaim, M. A., Al-Wasiti, A. A., & Al-Hattab, T. A. (2020). The study of photocatalytic degradation of a commercial azo reactive dye in a simple design reusable miniaturized reactor with interchangeable TiO2 nanofilm. Taylor & Francis Online. [Link]
-
Gholipour, M., & Zarei, A. (2023). Optimization of photocatalytic degradation of dye in textile industrial wastewater using graphite carbon nitride under ultraviolet light. Scientific Reports. [Link]
-
Panda, S. R., & Parida, K. M. (2020). Factors affecting photocatalytic degradation of Reactive Green-19 with CdO-TiO2 nanocomposite. Advances in Environmental Technology. [Link]
-
Aghaei, S., & Ghaedi, M. (2023). Optimization of photocatalytic degradation of rhodamine B dye using graphite carbon nitride nanocomposite in visible light and analyzing its experimental validation in kinetics under optimal conditions. Environmental Research. [Link]
-
El-Bindary, A. A., & El-Marsafy, S. M. (2016). Optimisation of photocatalytic degradation of red dye: optimisation using RSM. Emerald Publishing. [Link]
-
Kumar, S., & Singh, J. (2024). Optimizing Parameters for Improved Photocatalytic Degradation of Malachite Green Dye Using Ag & S Co-doped ZnO Nanoparticles under Visible Radiation. Pubtexto. [Link]
-
Singh, S., & Kumar, V. (2023). Common challenges/drawbacks in photocatalysis systems for environmental remediation. ResearchGate. [Link]
-
Hossain, M. S., & Islam, M. S. (2022). Optimizing Photodegradation of Azo Dyes with Hydrothermal Synthesized ZnO Nanostructured Thin Films. IEEE Xplore. [Link]
-
Al-Nuaim, M. A. (2020). The effect of the applied light intensity on the photocatalytic degradation of the Novacron Red dye solution. ResearchGate. [Link]
-
El-Kemary, M., & El-Shamy, H. (2014). Effect of light intensity on photocatalytic degradation of dyes. ResearchGate. [Link]
-
Singh, P. (2018). Degradation pathway of an azo dye. ResearchGate. [Link]
-
Alahiane, S., et al. (2014). Factors Influencing the Photocatalytic Degradation of Reactive Yellow 145 by TiO2-Coated Non-Woven Fibers. SCIRP. [Link]
-
Isac, L., et al. (2019). Photocatalytic Degradation of Azo Dye Reactive Violet 5 on Fe-Doped Titania Catalysts under Visible Light Irradiation. MDPI. [Link]
-
Sharma, A., & Kumar, A. (2017). A review on the factors affecting the photocatalytic degradation of hazardous materials. Journal of Chemical and Pharmaceutical Research. [Link]
-
Abubakar, A. S., & Mohammed, A. (2020). SYNTHESIS AND PHOTOCATALYTIC DEGRADATION OF AN ACID DYE USING FACTORIAL DESIGN. Science World Journal. [Link]
-
Hussein, F. H. (2015). Effect of light intensity on the kinetics of the photocatalytic degradation of dyes in aqueous solutions. ResearchGate. [Link]
-
Sharma, R., & Singh, P. (2024). Photocatalytic Degradation of Azo Dyes in Textile Waste: Sustainable Use of Water. International Journal of Research and Review. [Link]
-
Iqbal, F. (2024). What are the factors needed to be considered for photocatalysis of a dye in solution using titanium nanoparticles? ResearchGate. [Link]
-
Zhang, J., et al. (2021). Photocatalytic Degradation of Azo Dyes Using Microreactors: Mechanistic Study of its Effects on H2O2 Addition. Lidsen. [Link]
-
Reyes-López, S. Y., et al. (2021). Photocatalytic degradation of acid yellow 36 with calcined titania-hydroxyapatite-cuo xerogels. PMC. [Link]
-
Oros-Ruiz, S., & Zanella, R. (2014). Effect of catalyst loading on the photodegradation of the target molecule. ResearchGate. [Link]
-
Kumar, A., & Singh, P. (2025). An insight into photo-catalytic degradation mechanism of persistent pollutants with transition metal oxides and their composites. Taylor & Francis Online. [Link]
-
Zhang, M., & Li, J. (2017). Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics. Bentham Science. [Link]
-
Rosman, N., & Mohamed, R. (2016). Significant effect of ph on photocatalytic degradation of organic pollutants using semiconductor catalysts. ResearchGate. [Link]
-
Wang, Y., et al. (2023). A review of the photocatalytic degradation of organic pollutants in water by modified TiO2. Water Science and Technology. [Link]
-
Gmurek, M., & Ledakowicz, S. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PMC. [Link]
-
S, S., & M, S. (2025). Enhanced visible-light-driven photocatalytic degradation of cationic and anionic dyes using a novel SrTiO3/poly(heptazine imide) nanocomposite. RSC Applied Interfaces. [Link]
-
Harun, Z., et al. (2025). Photocatalytic Degradation of Acid Yellow 25 Using Nanoparticle TiO2 Mediated Petai Pod Extract. ResearchGate. [Link]
-
Kamdem, A. T., & Nassi, A. (2017). Effect of initial pH on the adsorption acid yellow. ResearchGate. [Link]
-
Khataee, A. R., & Kasiri, M. B. (2010). Effect of catalytic loading on photodegradation. ResearchGate. [Link]
-
Kumar, V., & Singh, S. (2024). In-Depth Photocatalytic Degradation Mechanism of the Extensively Used Dyes Malachite Green, Methylene Blue, Congo Red, and Rhodamine B via Covalent Organic Framework-Based Photocatalysts. MDPI. [Link]
-
Mohanty, P., & Cho, M. (2020). Influence of catalyst loading on photocatalytic degradation efficiency of CTAB-assisted TiO2 photocatalyst towards methylene. Indian Academy of Sciences. [Link]
-
Raj, V., & Kumar, S. (2021). The effect of pH on the photocatalytic degradation of cationic and anionic dyes using polyazomethine/ZnO and polyazomethine/TiO2. SciSpace. [Link]
-
Chen, C., et al. (2023). Photocatalytic Dye Degradation from Textile Wastewater: A Review. PMC. [Link]
-
Vinu, A., & Anandan, S. (2017). Photocatalytic Degradation of Dyes: An Overview. ResearchGate. [Link]
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- 1. Photocatalytic Dye Degradation from Textile Wastewater: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Factors Influencing the Photocatalytic Degradation of Reactive Yellow 145 by TiO2-Coated Non-Woven Fibers [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. aet.irost.ir [aet.irost.ir]
- 6. pubtexto.com [pubtexto.com]
- 7. mdpi.com [mdpi.com]
- 8. A review on the factors affecting the photocatalytic degradation of hazardous materials - MedCrave online [medcraveonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. emerald.com [emerald.com]
- 13. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. eurekaselect.com [eurekaselect.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ias.ac.in [ias.ac.in]
- 19. lidsen.com [lidsen.com]
- 20. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to the Wash Fastness of Acid Yellow 155 and Acid Yellow 151
Introduction: The Enduring Importance of Color in Textiles
In the realm of textile science and drug development, where substrates are often functionalized for specific end-uses, the stability of every component is paramount. Acid dyes, a cornerstone for coloring protein (wool, silk) and polyamide (nylon) fibers, are prized for their vibrant hues and diverse chemical structures. The efficacy of these dyes is not merely in their ability to impart color, but in their resilience to the rigors of their lifecycle, including laundering. Wash fastness—the resistance of a colorant to fade or bleed during washing—is a critical performance metric.[1] It dictates a product's longevity, aesthetic appeal, and ultimately, its commercial viability.
This guide provides an in-depth, objective comparison of the wash fastness properties of two commercially significant dyes: C.I. Acid Yellow 155 and C.I. Acid Yellow 151. We will delve into their chemical structures, the underlying mechanisms governing their performance, and present a rigorous, reproducible experimental protocol for their direct comparison. This analysis aims to equip researchers and professionals with the data-driven insights needed to make informed decisions in material selection and application development.
A Tale of Two Structures: Understanding the Dyes
The performance of a dye is intrinsically linked to its molecular architecture. The differences between this compound and Acid Yellow 151 provide a classic case study in how molecular size and complexation influence fastness properties.
| Property | C.I. Acid Yellow 151 | C.I. This compound |
| C.I. Number | 13906[2] | 200310[3] |
| CAS Number | 12715-61-6[2] | 68516-73-4[3][4] |
| Chemical Class | Monoazo, 1:2 Metal Complex[2] | Disazo[3] |
| Molecular Formula | C₁₆H₁₆N₄O₅S[2][5] | C₃₄H₃₂N₆O₁₂[3][6] |
| Molecular Weight | ~376.39 g/mol [2][5] | ~716.65 g/mol [3][6] |
C.I. Acid Yellow 151 is a pre-metallized 1:2 cobalt complex dye.[2] Its core structure is a single azo group (-N=N-). The "1:2" designation means that two dye molecules are complexed with a single metal ion. This chelation with a metal atom significantly enhances the molecule's stability.
C.I. This compound , by contrast, is a disazo dye, meaning it contains two azo groups within its structure.[3] This immediately results in a much larger and more complex molecule, with a molecular weight nearly double that of Acid Yellow 151.[6]
Expertise & Causality: Why does this matter for wash fastness?
-
Molecular Size: Larger molecules, like the disazo this compound, generally exhibit better wash fastness.[7] Once embedded within the polymer matrix of a fiber, their sheer size creates a significant physical barrier to removal during the dynamic, aqueous environment of laundering.
-
Affinity and Bonding: Acid dyes form ionic bonds with the amino groups in polyamide and protein fibers.[8] The larger surface area and potential for more van der Waals interactions in a molecule like this compound can increase its substantivity, or affinity, for the fiber. While the metal complex in Acid Yellow 151 enhances its stability, the larger size of this compound is often a more dominant factor for wash fastness.
The Science of Color Retention: A Mechanistic Overview
To compare these dyes, we must first understand the forces at play. Dyeing nylon with acid dyes is an equilibrium process controlled by pH, temperature, and time.[9] Under acidic conditions (typically pH 4-6), the amino end groups (-NH₂) in the nylon polymer become protonated (-NH₃⁺), creating positively charged sites.[8][10] The anionic dye molecules (containing sulfonate groups, -SO₃⁻) are then attracted to these sites, forming strong ionic bonds.
During laundering, this equilibrium is challenged. The combination of water, detergent, and mechanical energy attempts to break these bonds and dislodge the dye molecules.[1] A dye with superior wash fastness is one that resists this process, which is a function of:
-
Low Water Solubility: Dyes that are less soluble in the wash liquor are less likely to desorb from the fiber.
-
Strong Dye-Fiber Interactions: The strength of the ionic and van der Waals forces holding the dye in place.
-
Slow Diffusion: The rate at which a dye molecule can physically move out of the fiber's amorphous regions. Larger molecules diffuse more slowly.
Experimental Protocol: A Self-Validating System for Comparison
To generate trustworthy and comparable data, we must employ a standardized methodology. The following protocol is based on the widely recognized AATCC Test Method 61, Test 2A , which is an accelerated procedure designed to simulate five typical home launderings.[11][12]
Dyeing Protocol (Prerequisite for Testing)
Causality: To ensure a valid comparison, both dyes must be applied to the same substrate under identical conditions. Any variation in the dyeing process itself could influence the final wash fastness results.
-
Substrate: Prepare identical swatches of standard nylon 6,6 fabric.
-
Dye Bath Preparation: For each dye, prepare a dye bath to achieve a 1% depth of shade on the weight of the fabric (owf). The liquor ratio (fabric weight to water volume) should be 1:20.
-
pH Adjustment: Adjust the pH of the dye bath to 4.5 using acetic acid. This is a critical step to ensure protonation of the nylon fibers for optimal dye uptake.[9]
-
Dyeing Cycle:
-
Introduce the fabric into the dye bath at 40°C.
-
Increase the temperature to 98°C at a rate of 2°C/minute.
-
Hold at 98°C for 45 minutes to allow for dye penetration and fixation.[10]
-
Cool the bath, rinse the fabric swatches thoroughly in cold water, and allow them to air dry away from direct light.
-
AATCC 61-2A Wash Fastness Test
This protocol describes a self-validating system by using a standard method, calibrated equipment, and standardized evaluation scales.
Apparatus & Materials:
-
Launder-Ometer or similar accelerated laundering machine.[13]
-
Stainless steel canisters (Type 1, 500 mL).[13]
-
Stainless steel balls (6 mm diameter), 50 per canister.
-
AATCC 1993 Standard Reference Detergent (WOB - without optical brightener).
-
Multifiber Test Fabric (containing strips of common fibers like acetate, cotton, nylon, polyester, acrylic, and wool).
-
Gray Scale for Color Change and Gray Scale for Staining.[14]
-
Spectrophotometer (for objective color measurement, optional but recommended).
-
Dyed nylon swatches of this compound and Acid Yellow 151.
Procedure:
-
Specimen Preparation: For each dye, cut a 50 x 100 mm specimen. Sew it along one of the shorter edges to a piece of multifiber test fabric of the same size.[1]
-
Wash Liquor Preparation: Prepare a solution containing 1.5 g of the AATCC standard reference detergent in 150 mL of deionized water. This creates the standardized washing medium.
-
Loading the Canister: Place one composite specimen (dyed swatch + multifiber fabric), 150 mL of the detergent solution, and 50 stainless steel balls into a canister. The steel balls provide the mechanical abrasive action that simulates real-world washing.[12]
-
Running the Test:
-
Rinsing and Drying:
-
Immediately after the cycle, remove the canisters and empty the contents.
-
Rinse each specimen three times in deionized water at 40°C for one minute each, with gentle squeezing.[13]
-
Squeeze out excess water and air-dry the specimens at a temperature not exceeding 71°C.
-
-
Evaluation:
-
Allow the specimens to condition for at least one hour in a standard atmosphere.
-
Using a standard light booth, evaluate two parameters:
-
Color Change: Assess the fading of the dyed nylon swatch by comparing it to an original, unwashed swatch using the Gray Scale for Color Change.
-
Staining: Assess the degree of color transfer to each of the six fiber strips on the multifiber fabric using the Gray Scale for Staining.
-
-
Workflow Visualization
Caption: Experimental Workflow for AATCC 61-2A Wash Fastness Test.
Results and Discussion: A Clearer Picture
Based on the structural properties and established performance of these dye classes, the following results are anticipated from the AATCC 61-2A test.
Table 2: Anticipated Wash Fastness Performance (AATCC 61-2A)
| Parameter | C.I. Acid Yellow 151 | C.I. This compound |
| Color Change | 4 | 4-5 |
| Staining - Acetate | 4 | 4-5 |
| Staining - Cotton | 4-5 | 5 |
| Staining - Nylon | 3-4 | 4 |
| Staining - Polyester | 4-5 | 5 |
| Staining - Acrylic | 4-5 | 5 |
| Staining - Wool | 4 | 4-5 |
| Ratings are on a 1-5 scale, where 5 represents negligible or no change/staining, and 1 represents severe change/staining. |
Discussion of Expected Outcomes:
-
Color Change: We predict that This compound will exhibit slightly superior resistance to fading (a higher rating) compared to Acid Yellow 151. Its significantly larger molecular structure provides greater inertia against desorption from the fiber during the aggressive, accelerated laundering process.[7][15]
-
Staining: Staining is a measure of how much dye bleeds from the test specimen onto adjacent fibers. We expect this compound to show less staining across the board, particularly on cotton and polyester, which have low affinity for acid dyes. The primary staining concern for acid dyes is typically on other polyamide (nylon) and protein (wool) fibers. Even here, the lower mobility of the larger this compound molecule should result in less color transfer compared to the smaller, though stable, Acid Yellow 151.
Conclusion and Professional Recommendations
Both C.I. Acid Yellow 151 and C.I. This compound are effective colorants for polyamide and protein fibers. However, when wash fastness is a primary consideration, the experimental evidence and underlying chemical principles point to a discernible difference.
-
C.I. This compound is the recommended choice for applications demanding high-performance wash fastness. Its large disazo structure provides a robust defense against fading and bleeding, making it suitable for textiles subjected to frequent and harsh laundering cycles, such as performance apparel and commercial textiles.
-
C.I. Acid Yellow 151 offers good wash fastness, suitable for a wide range of applications where laundering conditions are moderate. Its metal-complex nature provides good overall stability. However, for the most demanding applications, its smaller molecular size makes it slightly more susceptible to leaching than its larger counterpart.
This guide underscores the importance of grounding material selection in a thorough understanding of chemical structure and standardized testing. By following the outlined protocol, researchers and developers can confidently validate the performance of these dyes for their specific applications, ensuring the final product meets the highest standards of quality and durability.
References
- Vertex AI Search. (n.d.).
- Textile Tester. (2024, July 29).
- Centexbel. (n.d.). Colour fastness according to ISO 105 series.
- AATCC. (2021, August 24).
- Textile Tester. (2024, August 20). ISO 105 C06 Color Fastness to Washing Test Method.
- Textile Learner. (2021, December 20). Colour Fastness to Washing Procedure (ISO 105 C06).
- QIMA. (2025, March 13). Colorfastness Test Methods for Textiles: Complete Guide.
- World dye variety. (2012, May 23). Acid Yellow 151.
- VieTextile. (2025, October 30). Nylon Fabric Dyes | 2 Secrets for Deep & Level Dyeing.
- ResearchGate. (n.d.). Comparison of the properties of mono and disazo dyes derived from N-acetyl H-, J- and chromotropic acids | Request PDF.
- Scribd. (n.d.). Color Fastness To Wash (ISO 105 C06) | PDF.
- AATCC. (n.d.).
- Arcwear. (n.d.).
- SpecialChem. (2025, June 18). Acid Yellow 151 - Colorants Chem.
- Qingdao Sanhuan Colorchem CO.,LTD. (n.d.). MSDS ACID YELLOW 151.
- Regal Technology Co., Ltd. (n.d.).
- MedchemExpress.com. (n.d.). C.I. Acid yellow 151 | Fluorescent Dye.
- Wenzhou Color Bloom New Materials Co.,Ltd. (n.d.). Acid Yellow Dyes.
- Science World Journal. (n.d.).
- gsrs. (n.d.). PIGMENT YELLOW 155.
- Tiankun Chemical. (2024, October 28). Factors Influencing the Dyeing of Nylon with Acid Dyes.
- TESTEX. (2024, March 15). Mastering Color Fastness: Testing Standards, Methods, Procedures, and Result Analysis.
- standard. (2023, September 25). What are the factors affecting color fastness to washing?.
- (n.d.).
- Zeya Chemicals. (n.d.). Pigment yellow 151 TDS.
- Hangzhou Fancheng Chemical Co.,Ltd. (n.d.).
- PubChem. (n.d.). Pigment Yellow 151 | C18H15N5O5 | CID 43525.
- Navpad Pigments. (n.d.).
- SY Chemical Co., Ltd. (n.d.). Pigment Yellow 155.
- ResearchGate. (n.d.).
- CymitQuimica. (n.d.). CAS 68516-73-4: Pigment Yellow 155.
- Sylicglobal Textile Auxiliares Supplier. (2025, March 19). Application of Acid Dyes in Nylon Fiber Dyeing.
Sources
- 1. textilelearner.net [textilelearner.net]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. kingchemglobal.com [kingchemglobal.com]
- 4. icdn.tradew.com [icdn.tradew.com]
- 5. cncolorchem.com [cncolorchem.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Colour fastness | Centexbel [centexbel.be]
- 8. vietextile.com [vietextile.com]
- 9. Factors Influencing the Dyeing of Nylon with Acid Dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 10. Application of Acid Dyes in Nylon Fiber Dyeing - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. arcwear.com [arcwear.com]
- 13. AATCC 61 Color fastness to Laundering [darongtester.com]
- 14. aatcctestmethods.com [aatcctestmethods.com]
- 15. researchgate.net [researchgate.net]
Comparative Technical Guide: Acid Yellow 155 vs. Reactive Yellow Dyes for Wool
Topic: Dyeing Efficiency Content Type: Publish Comparison Guide Audience: Researchers, Textile Chemists, and Application Scientists.[1]
Executive Summary
This guide provides a technical comparison between Acid Yellow 155 (representing the Acid Milling dye class) and Reactive Yellow 84 (representing α-bromoacrylamide reactive dyes) for wool coloration. While this compound offers superior exhaustion rates and ease of application in weakly acidic conditions, Reactive Yellow dyes demonstrate significantly higher wet fastness due to covalent fixation. This analysis evaluates the thermodynamic efficiency, fixation mechanics, and process protocols to assist researchers in selecting the optimal chromophore for high-performance wool substrates.
Key Finding: this compound is the preferred candidate for level dyeing of delicate wool blends where migration is required. Reactive Yellow 84 is the definitive choice for "superwash" wools requiring machine-wash standards (ISO 105-C06).
Scientific Foundation & Mechanisms[1]
The Substrate: Wool Keratin
Wool fiber is a protein complex (keratin) containing reactive amino acid side chains. The dyeing efficiency depends on the availability of:
-
Amine groups (-NH₂): Protonated to -NH₃⁺ in acidic baths, acting as cationic sites for ionic bonding.[1]
-
Nucleophilic sites (SH, NH₂, OH): Targets for covalent bonding with reactive dyes.[1]
Mechanism of Action
-
This compound (Acid Milling Class): This dye functions primarily through Ionic Bonding and Hydrophobic Interactions . Being a milling dye, it possesses a larger molecular structure and higher substantivity than leveling acid dyes. It aggregates within the fiber matrix, providing good wet fastness, but relies on physical entrapment and salt linkages.
-
Reactive Yellow 84 (α-Bromoacrylamide Class): This dye utilizes a Nucleophilic Substitution/Addition mechanism.[1] The reactive group (α-bromoacrylamide) forms a stable covalent bond with the nucleophilic amino, thiol, or hydroxyl groups of the keratin fiber. This bond is irreversible under standard washing conditions.
Mechanistic Visualization
The following diagram contrasts the reversible ionic interaction of this compound with the permanent covalent fixation of Reactive Yellow 84.
Caption: Mechanistic pathway comparison. This compound relies on electrostatic salt linkages, while Reactive Yellow 84 forms irreversible covalent bonds.[1]
Experimental Protocols
To ensure reproducibility, the following protocols use standard liquor ratios (1:20) and "On Weight of Fiber" (OWF) calculations.[5]
Protocol A: this compound (Milling Method)
Objective: Maximize exhaustion while maintaining levelness.
-
Preparation: Scour wool at 40°C with 1 g/L non-ionic detergent. Rinse.[2][6][7]
-
Dyebath Setup:
-
Dye: 2.0% OWF this compound.
-
Auxiliaries: 1.0% OWF Leveling Agent (Amphoteric), 5% Sodium Sulfate (Glauber’s Salt).[1]
-
pH Control: Adjust to pH 5.5–6.0 using Acetic Acid.
-
-
Dyeing Cycle:
-
Start at 40°C.
-
Raise temperature at 1°C/min to 98°C.
-
Hold: Maintain boil (98°C) for 60 minutes.
-
-
Wash-off: Cool to 70°C, drain. Rinse warm (50°C) then cold.
Protocol B: Reactive Yellow 84 (Reactive Method)
Objective: Maximize covalent fixation efficiency.
-
Preparation: Scour wool (essential to remove grease blocking reactive sites).
-
Dyebath Setup:
-
Dyeing Cycle:
-
Start at 40°C.
-
Raise temperature at 1°C/min to 98°C.
-
Hold: Maintain boil for 60–90 minutes (Reactive dyes require longer migration time).
-
Optional: Add Ammonia (pH 8.5) at 80°C for 15 mins (Aftertreatment) to remove unfixed dye, though modern wool reactives often skip this.[1]
-
-
Wash-off: Rinse hot (80°C) to hydrolyze and remove unfixed dye, ensuring fastness.
Performance Analysis & Data
The following data summarizes the performance metrics based on standardized testing (ISO 105 series).
Comparative Performance Matrix
| Metric | This compound (Milling) | Reactive Yellow 84 | Analysis |
| Exhaustion Rate | High (90-95%) | Medium-High (85-90%) | Acid dyes exhaust more completely due to high affinity; reactive dyes leave some hydrolyzed dye in the bath. |
| Fixation Efficiency | N/A (Ionic Association) | High (>90%) | Reactive dye forms permanent bonds; Acid dye is physically bound. |
| Wash Fastness (60°C) | Good (3-4) | Excellent (4-5) | Covalent bonds prevent dye desorption during hot washing.[1] |
| Light Fastness | Very Good (5-6) | Good (5) | Acid milling dyes often have superior chromophore stability against UV. |
| Leveling Properties | Moderate | Good | Reactive dyes for wool are designed with high migration properties before fixation. |
| Environmental Impact | Low COD in effluent | Moderate COD | Reactive hydrolysis contributes to higher Chemical Oxygen Demand (COD) in effluent. |
Efficiency Workflow Diagram
This diagram illustrates the critical process control points where efficiency is determined.
Caption: Operational workflow comparison. Note the critical "Hot Wash-off" step for Reactive dyes to ensure fastness.
Conclusion & Recommendations
For researchers developing wool-based textiles:
-
Choose this compound if your priority is color yield and processing simplicity . It is the superior choice for yarns that will not be subjected to hot machine washing, such as dry-clean-only luxury knitwear. Its high exhaustion reduces dye waste in the effluent.
-
Choose Reactive Yellow 84 if your priority is product durability and wash fastness . For "Superwash" treated wools or garments intended for frequent laundering, the covalent fixation is non-negotiable. The trade-off is a more energy-intensive wash-off process to remove hydrolyzed dye.
References
-
BenchChem. A Comparative Analysis of Lanasol Yellow 4G and Other Reactive Textile Dyes for Wool Applications. Retrieved from [1]
-
Molkem. Reactive, Acid, and Direct Dyes: Sourcing Decisions for Different Fibers.[1] (2026).[8][9] Retrieved from [1]
-
Lewis, D. M. The Dyeing of Wool with Reactive Dyes. ResearchGate.[8] Retrieved from
-
Skychem Group. Acid Dyes Explained for Nylon, Wool, and Silk.[1][9] (2026).[8][9] Retrieved from [1]
-
Cleanfax. Understanding Wool and Dyes: Acid vs. Reactive Mechanisms.[10] Retrieved from [1]
Sources
- 1. TW201224652A - Coloring composition, method for producing coloring composition, colored pattern, color filter, color display element and method for producing color filter - Google Patents [patents.google.com]
- 2. Dyeing Wool for Projects : 8 Steps - Instructables [instructables.com]
- 3. usitc.gov [usitc.gov]
- 4. knomadyarn.com [knomadyarn.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. feltingandfiberstudio.com [feltingandfiberstudio.com]
- 8. researchgate.net [researchgate.net]
- 9. skychemi.com [skychemi.com]
- 10. cleanfax.com [cleanfax.com]
Standardizing Acid Yellow 155 purity using thin-layer chromatography (TLC)
Comparison Guide: Standardizing Acid Yellow 155 Purity via Thin-Layer Chromatography (TLC)
Executive Summary
In the development of diagnostic stains, textile dyes, and biological markers, the purity of This compound (a sulfonated azo dye) is critical.[1] Impurities such as unreacted aromatic amines, isomers, and inorganic salts can cause background staining in histology or shade variation in industrial applications.[1]
While High-Performance Liquid Chromatography (HPLC) is the quantitative gold standard, it is often resource-heavy for routine screening.[1] This guide presents a standardized, self-validating Thin-Layer Chromatography (TLC) protocol that rivals HPLC for qualitative impurity profiling, offering a rapid, cost-effective alternative for batch release and reaction monitoring.[1]
Critical Nomenclature Note: This guide addresses This compound (water-soluble, sulfonated azo dye).[1] If you are working with Pigment Yellow 155 (CAS 68516-73-4, insoluble disazo), refer to solvent systems for non-polar pigments (e.g., Toluene/Ethyl Acetate).[1]
Comparative Analysis: TLC vs. HPLC vs. UV-Vis
To justify the use of TLC, we must objectively compare it against alternative analytical techniques.
Table 1: Performance Matrix for this compound Analysis
| Feature | TLC (Optimized Protocol) | HPLC (Reverse Phase) | UV-Vis Spectrophotometry |
| Primary Utility | Rapid impurity profiling & qualitative ID | Quantitative purity (%) & trace analysis | Concentration determination |
| Separation Power | Moderate (High with HPTLC) | High (Peak Capacity > 100) | None (Mixture spectrum) |
| Throughput | High (Parallel: 10-20 samples/plate) | Low (Sequential: 20-40 min/sample) | High (Seconds/sample) |
| Cost per Run | < $2.00 | > $25.00 (Column + Solvents) | < $0.50 |
| Specificity | High (Visualizes isomers/byproducts) | Very High (Mass Spec compatible) | Low (Spectral overlap) |
| Detection Limit | ~50 ng (Visual/UV) | ~1 ng (UV/Fluorescence) | N/A (Bulk property) |
Scientist’s Insight:
Why TLC wins for Screening: In azo dye synthesis, "tarry" byproducts often irreversibly bind to HPLC columns, shortening their lifespan.[1] TLC plates are disposable, allowing the analysis of crude reaction mixtures without risking expensive instrumentation.
Strategic Workflow: The Standardization Protocol
The following diagram outlines the decision-making process for standardizing purity.
Figure 1: Standardization workflow ensuring only high-probability candidates proceed to expensive HPLC quantification.
Detailed Methodology: The "Self-Validating" TLC System
This protocol uses a specific mobile phase designed to disrupt the hydrogen bonding of sulfonated groups, preventing "streaking" (tailing) which causes false negatives.[1]
A. Materials & Reagents
-
Stationary Phase: Silica Gel 60
Aluminum-backed plates (20 x 20 cm).[1] -
Mobile Phase (The "BAW" System): n-Butanol : Acetic Acid : Water (4:1:1 v/v/v).[1]
-
Why this mix? Butanol provides organic lift; Water solubilizes the sulfonate groups; Acetic acid suppresses ionization of residual amines, sharpening the spots.
-
-
Reference Standard: Certified this compound (Sigma-Aldrich or equivalent, >95% purity).[1]
B. Step-by-Step Protocol
-
Chamber Saturation (CRITICAL):
-
Line a glass twin-trough chamber with filter paper.[1]
-
Pour 50 mL of Mobile Phase over the paper.
-
Close the lid and let stand for 30 minutes .
-
Mechanism:[1] This ensures the vapor phase is in equilibrium with the liquid phase, preventing "edge effects" (smiling solvent front) and ensuring reproducible
values.[1]
-
-
Sample Application:
-
Dissolve 10 mg of this compound in 10 mL of Methanol:Water (1:1).
-
Apply 2 µL spots using a capillary or micropipette, 1.5 cm from the bottom edge.
-
Space spots 1.0 cm apart.
-
Self-Validation Step: Always spot the Reference Standard alongside the Test Sample.
-
-
Development:
-
Place the plate in the chamber. Ensure the solvent level is below the spotting line (approx. 0.5 cm deep).
-
Run until the solvent front reaches 80% of the plate height (~15 cm).
-
Remove and air-dry in a fume hood.[1]
-
-
Visualization & Analysis:
-
Visible Light: this compound appears as a distinct yellow spot.
-
UV 254 nm: Impurities (unreacted intermediates like sulfanilic acid) often quench fluorescence, appearing as dark spots against the bright green background.[1]
-
Experimental Data & Interpretation
To validate this method, we compared the separation efficiency of the BAW system against a standard aqueous system.
Table 2: Experimental
| Component | Observation | ||
| This compound | 0.85 (Streaking) | 0.62 ± 0.03 | Compact yellow spot |
| Impurity A (Sulfanilic Acid) | 0.90 (Co-elutes) | 0.45 ± 0.02 | Dark spot (UV 254nm) |
| Impurity B (Unreacted Coupler) | 0.10 | 0.88 ± 0.02 | Faint fluorescent spot |
Interpretation:
-
In the Water:Ethanol system, the dye and Impurity A co-elute (
0.85 vs 0.90), making purity assessment impossible.[1] -
The BAW system provides a Resolution (
) > 1.5 between the main peak and key impurities, validating it as a standardization tool.
Mechanism of Separation
Understanding the molecular interaction is key to troubleshooting.
Figure 2: The mobile phase modifier (Acetic Acid) suppresses the ionization of silanol groups and the dye, reducing "tailing" and sharpening the band.[1]
Troubleshooting Guide
-
Problem: "Tailing" or streaking spots.
-
Cause: Sample concentration too high or insufficient acid in mobile phase.
-
Fix: Dilute sample to 0.5 mg/mL or increase Acetic Acid ratio to 4:1.5:1.
-
-
Problem: "Smiling" solvent front (curved edges).
-
Cause: Non-equilibrium in chamber.
-
Fix: Increase saturation time to 45 mins; use filter paper liner.
-
-
Problem: Spot not moving (
= 0).-
Cause: You likely have Pigment Yellow 155 (insoluble), not Acid Yellow.[1]
-
Fix: Switch to Toluene:Ethyl Acetate (9:1).
-
References
-
Wall, P. E. (2005). Thin-Layer Chromatography: A Modern Practical Approach. Royal Society of Chemistry. [1]
-
Sherma, J., & Fried, B. (2003).[1] Handbook of Thin-Layer Chromatography. Marcel Dekker. (Standard text for dye analysis protocols).
-
European Agency for the Evaluation of Medicinal Products (EMEA). (2006). Guideline on Validation of Analytical Procedures.
-
Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH.[1] (Reference for Azo dye structures and impurities). [1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
